1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
902456-05-7 |
|---|---|
Molecular Formula |
C₁₀H₁₂Cl₂N₂O |
Molecular Weight |
247.12 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Abstract
The metabolic fate of xenobiotics is a cornerstone of drug development, directly influencing a compound's efficacy, safety, and pharmacokinetic profile. 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a significant metabolite of several widely used pharmaceutical agents, including aripiprazole and trazodone.[1][2] Its subsequent biotransformation, particularly N-oxidation, presents a critical analytical challenge. The piperazine moiety contains two distinct nitrogen atoms (N1 and N4), leading to potential isomeric N-oxides with different physicochemical and pharmacological properties. This guide provides an in-depth, multi-faceted strategy for the unambiguous structure elucidation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide, integrating high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and advanced nuclear magnetic resonance (NMR) spectroscopy techniques. We further detail a protocol for the directed chemical synthesis of the N-oxide to serve as a definitive reference standard, embodying the principle of a self-validating analytical system.
Introduction: The Analytical Imperative
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4] Metabolism of piperazine-containing drugs often involves oxidation at the nitrogen or adjacent carbon atoms.[5] N-oxidation, a common metabolic pathway, can significantly alter a molecule's polarity, receptor binding affinity, and potential for drug-drug interactions.[6]
For DCPP, oxidation can occur at the N1 nitrogen, which is directly attached to the dichlorophenyl ring, or at the N4 nitrogen, the secondary amine. Distinguishing between these two isomers, this compound (N1-oxide) and 1-(2,3-Dichlorophenyl)piperazine 4-Oxide (N4-oxide), is non-trivial yet essential for a complete metabolic profile. This guide outlines the logical workflow to achieve this distinction with a high degree of scientific certainty.
Caption: Potential metabolic pathways for the N-oxidation of DCPP.
The Elucidation Strategy: A Multi-Modal Approach
A robust structure elucidation workflow relies on the convergence of data from multiple orthogonal techniques. A mere matching of molecular weight is insufficient; instead, a combination of mass spectrometry for mass and fragmentation data, and NMR for detailed connectivity information, is required.
Caption: Integrated workflow for N-oxide structure elucidation.
High-Resolution Mass Spectrometry (HRMS & MS/MS)
Rationale & Expertise
HRMS is the first step, serving to confirm the addition of a single oxygen atom to the DCPP parent molecule. The key objective is to obtain a high-resolution, accurate mass measurement that confirms the elemental formula C10H12Cl2N2O.
Tandem MS (MS/MS) provides the first clues to the oxygen's location. N-oxides have characteristic fragmentation patterns, most notably the neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da).[7][8] The relative intensity of these losses can be diagnostic.[8] Thermal in-source fragmentation can also induce a characteristic loss of 16 Da, providing another piece of evidence for the N-oxide functionality as opposed to a hydroxylated metabolite.[8]
Experimental Protocol: LC-HRMS/MS
-
Sample Preparation : Dilute the metabolite sample (e.g., from a microsomal incubation) in an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : A suitable gradient to separate the metabolite from the parent DCPP.
-
-
Mass Spectrometry :
-
Instrument : Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1) : Scan range m/z 100-500. Resolution > 30,000.
-
Tandem Scan (MS2) : Data-dependent acquisition (DDA). Isolate the precursor ion corresponding to [M+H]+ of the N-oxide (m/z 247.0450 for C10H13Cl2N2O+). Apply collision-induced dissociation (CID) with a stepped collision energy (e.g., 15, 30, 45 eV).
-
Data Interpretation
The primary diagnostic fragmentation is the loss of oxygen. The ion resulting from this deoxygenation ([M+H - 16]+) will have the same m/z and fragmentation pattern as the protonated DCPP parent drug, providing strong evidence for an N-oxide structure.[8] Differences in the fragmentation of the piperazine ring may provide initial hints to distinguish the N1 vs. N4 isomers, but this is often not definitive.
| Ion | Calculated m/z (C10H13Cl2N2O+) | Observation |
| [M+H]+ | 247.0450 | High-resolution mass confirms elemental formula. |
| [M+H - 16]+ | 231.0501 | Neutral loss of oxygen. MS3 of this ion should match MS2 of DCPP. |
| [M+H - 17]+ | 230.0422 | Loss of hydroxyl radical, sometimes observed.[7][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale & Expertise
NMR is the most powerful tool for unambiguous structure determination, as it provides direct evidence of atomic connectivity. The introduction of a highly electronegative N-oxide group causes significant and predictable changes in the chemical shifts of nearby protons (¹H) and carbons (¹³C).
-
¹H NMR : Protons on carbons alpha to the N-oxide group (the -CH2- groups adjacent to the oxidized nitrogen) are strongly deshielded and will shift downfield (to a higher ppm value) compared to the parent DCPP.
-
¹³C NMR : Similarly, the alpha carbons will also be deshielded and shift downfield.
-
2D NMR (HSQC & HMBC) : These experiments are crucial for definitive assignment.[10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is the key experiment to link protons on one part of the molecule to carbons in another, mapping the complete molecular skeleton.[10][12][14]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation : A purified and isolated sample of the metabolite (typically >0.5 mg) is required. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[15]
-
Acquisition :
-
Spectrometer : 500 MHz or higher field spectrometer equipped with a cryoprobe for maximum sensitivity.
-
Experiments : Acquire standard ¹H, ¹³C{¹H}, and 2D COSY, HSQC, and HMBC spectra.
-
Reference : Use the residual solvent peak as a reference.
-
Data Interpretation: Distinguishing N1 vs. N4 Oxides
The key is to compare the NMR spectra of the N-oxide metabolite with that of the DCPP standard.
-
If N4 is oxidized (N4-Oxide) : The protons and carbons of the piperazine ring will become inequivalent. The two methylene groups alpha to N4 (at positions 3 and 5) will show a significant downfield shift. The methylene groups at positions 2 and 6 (alpha to N1) will be less affected. An HMBC correlation from the deshielded protons at positions 3/5 to the carbons of the dichlorophenyl ring would be absent.
-
If N1 is oxidized (N1-Oxide) : The two methylene groups alpha to N1 (at positions 2 and 6) will be significantly deshielded. Crucially, an HMBC experiment will show a 3-bond correlation from these deshielded protons (H2/H6) to the quaternary carbon of the dichlorophenyl ring (C1') . This long-range correlation is the definitive piece of evidence that connects the site of oxidation (N1) to the aromatic ring.
| Hypothetical ¹H NMR Data (in DMSO-d₆) | DCPP (Standard) | Predicted N1-Oxide | Predicted N4-Oxide | Justification |
| H-2, H-6 (α to N1) | ~3.1 ppm (t) | ~4.0 ppm (m) | ~3.2 ppm (m) | Deshielding due to adjacent N-oxide at N1. |
| H-3, H-5 (α to N4) | ~3.1 ppm (t) | ~3.3 ppm (m) | ~3.9 ppm (m) | Deshielding due to adjacent N-oxide at N4. |
| Aromatic H's | ~7.2-7.5 ppm (m) | ~7.3-7.6 ppm (m) | ~7.2-7.5 ppm (m) | Minor changes expected. |
Confirmation via Chemical Synthesis
Rationale & Trustworthiness
The gold standard for structure elucidation is the direct comparison of the isolated metabolite with a synthetically prepared, unambiguous reference standard. This approach eliminates any potential ambiguity in spectroscopic interpretation. The synthesis of the N1-oxide is challenging due to the electron-withdrawing nature of the dichlorophenyl ring, which deactivates the N1 nitrogen. Therefore, the N4 nitrogen is more nucleophilic and likely to be oxidized preferentially.
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine 4-Oxide
This protocol describes the likely major product, the N4-oxide. Synthesis of the N1-oxide would require a more complex, multi-step approach involving protecting groups.
-
Dissolution : Dissolve 1-(2,3-Dichlorophenyl)piperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetone.[16]
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Oxidation : Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq, ~77% purity) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[17]
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Workup : Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.[17][18] Extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-oxide.[16]
-
Characterization : Confirm the structure of the synthesized standard using the full suite of NMR and MS analyses described above.
Conclusion
The unambiguous structure elucidation of this compound requires a disciplined, hierarchical analytical approach. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula and initial fragmentation clues. However, it is the detailed analysis of 1D and 2D NMR spectra, particularly the observation of deshielding effects and key HMBC correlations, that provides the definitive evidence to distinguish between the N1 and N4 isomers. The final, irrefutable confirmation is achieved by comparing the spectroscopic and chromatographic data of the isolated metabolite with that of a synthetically prepared authentic standard. This rigorous, self-validating workflow ensures the highest level of scientific integrity in drug metabolism studies.
References
- Leveraging the HMBC to Facilitate Metabolite Identific
- Leveraging the HMBC to Facilitate Metabolite Identification - PMC.
- Mass spectral fragmentations of alkylpyridine N‐oxides.
- Fragmentation of N-oxides (deoxygenation)
- Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silyl
- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Wiley Online Library.
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
- NMR Spectroscopy for Metabolomics Research - PMC.
- Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Applic
- Metabolite Identification in 1H-13C HSQC Spectra is an Image Tagging Problem. eScholarship, University of California.
- Metabolic interactions with piperazine-based 'party pill' drugs.
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
- 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833.
- Piperazine - Wikipedia. Wikipedia.
- Spectroscopic Analysis of Piperazine Compounds: Applic
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC.
- N-oxides as prodrugs of piperazine and piperidine derivatives.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
Sources
- 1. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
"spectroscopic data for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide"
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound. As a potential metabolite, synthetic intermediate, or novel active agent, definitive structural confirmation of this compound is paramount for researchers in medicinal chemistry and drug development. Direct experimental data for this specific N-oxide is not widely published. Therefore, this guide leverages foundational spectroscopic principles and empirical data from the parent amine, 1-(2,3-Dichlorophenyl)piperazine (DCPP), to establish a predictive and robust analytical protocol. We detail methodologies for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causal relationships between molecular structure and spectral output. The protocols are designed as a self-validating system, ensuring high confidence in the elucidation of the compound's identity and purity.
Introduction and Molecular Overview
This compound is the N-oxidized derivative of 1-(2,3-Dichlorophenyl)piperazine (DCPP), a well-known precursor and metabolite in the synthesis of pharmaceuticals like Aripiprazole[1][2]. The introduction of an oxygen atom to one of the piperazine nitrogen atoms dramatically alters the molecule's physicochemical properties, including its polarity, basicity, and hydrogen bonding capacity[3][4]. These changes, in turn, produce distinct and predictable signatures across various spectroscopic techniques.
This guide provides the technical insights necessary to acquire, interpret, and integrate spectroscopic data to unambiguously confirm the structure of this compound.
Molecular Structure:
Caption: Structure of this compound.
Integrated Analytical Workflow: A Self-Validating Approach
To ensure the highest degree of confidence, a multi-technique approach is mandatory. No single spectrum is sufficient for confirmation. Instead, the data from MS, NMR, and IR must correlate and collectively support the proposed structure. This integrated workflow serves as a self-validating system.
Caption: Integrated workflow for structural confirmation.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the most direct evidence of successful oxidation by confirming the molecular weight of the target compound. For a polar, non-volatile molecule like an N-oxide, Electrospray Ionization (ESI) in positive mode is the technique of choice. It is a soft ionization method that minimizes fragmentation and typically yields a strong protonated molecular ion [M+H]⁺.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Source: ESI, positive ion mode.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value. Analyze the isotopic pattern, which is highly characteristic for dichlorinated compounds (an M:M+2:M+4 ratio of approximately 9:6:1).
Predicted Data and Interpretation
The parent DCPP has a molecular formula of C₁₀H₁₂Cl₂N₂ and a monoisotopic mass of 230.038 g/mol [5]. N-oxidation adds an oxygen atom, leading to the formula C₁₀H₁₂Cl₂N₂O.
| Analyte | Formula | Theoretical Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) | Key Fragmentation |
| DCPP (Parent) | C₁₀H₁₂Cl₂N₂ | 230.0378 | 231.0450 | Varies |
| N-Oxide (Target) | C₁₀H₁₂Cl₂N₂O | 246.0327 | 247.0400 | m/z 231 ([M+H-O]⁺) |
The primary diagnostic evidence is the accurate mass measurement of the [M+H]⁺ ion at m/z 247.0400 . A crucial secondary piece of evidence in the MS/MS spectrum would be the facile loss of an oxygen atom (16 Da), leading to a prominent fragment ion at m/z 231, corresponding to the protonated parent amine[2][6].
Caption: Predicted primary fragmentation pathway in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR provides an intimate view of the molecular skeleton. The formation of the dative N⁺-O⁻ bond causes significant electron withdrawal, leading to a deshielding effect on adjacent protons and carbons. This results in a predictable downfield shift in their NMR signals compared to the parent amine[3][4]. ¹H NMR is particularly diagnostic for confirming the site of oxidation.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Use tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in assignments.
Predicted Data and Interpretation
In the parent DCPP, the two sets of piperazine methylene protons (-CH₂-N-CH₂-) are chemically equivalent, often appearing as a single broad singlet or two overlapping triplets around 3.0-3.2 ppm. Upon N-oxidation at N-4, this symmetry is broken.
-
Hβ and Hβ' (protons adjacent to N⁺-O⁻): These protons will experience the strongest deshielding and are expected to shift significantly downfield by 0.5-1.0 ppm.
-
Hα and Hα' (protons adjacent to N-Aryl): These protons will be less affected but may show a minor downfield shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | DCPP (Parent, Approx. δ) | N-Oxide (Predicted δ) | Predicted ¹H Multiplicity | Predicted ¹H Integration | Rationale for Shift |
| Aromatic | 7.0 - 7.3 | 7.0 - 7.4 | Multiplets | 3H | Minor electronic perturbation. |
| Piperazine Hβ, Hβ' | ~3.2 | ~3.8 - 4.2 | Triplet (t) | 4H | Strong deshielding by N⁺-O⁻. |
| Piperazine Hα, Hα' | ~3.1 | ~3.2 - 3.4 | Triplet (t) | 4H | Minor inductive effect. |
| Aromatic C-N | ~151 | ~150 | - | - | Minimal change. |
| Aromatic C-Cl | ~134, ~125 | ~134, ~125 | - | - | No significant change. |
| Aromatic C-H | ~128, ~120, ~118 | ~128, ~120, ~118 | - | - | No significant change. |
| Piperazine Cβ, Cβ' | ~49 | ~60 - 65 | - | - | Strong deshielding by N⁺-O⁻. |
| Piperazine Cα, Cα' | ~53 | ~50 - 52 | - | - | Minor inductive effect. |
The most compelling NMR evidence is the appearance of a new set of signals for the piperazine ring, with four protons shifted significantly downfield to the δ 3.8-4.2 ppm region. This observation, correlated with the correct molecular weight from MS, provides powerful proof of structure.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups. While the parent amine's spectrum is informative, the N-oxide's spectrum is distinguished by one crucial vibration: the N-O stretch. The N⁺-O⁻ bond has a characteristic stretching frequency that provides orthogonal validation to the MS and NMR data[3][4].
Experimental Protocol (ATR-IR)
-
Sample Preparation: A small amount of solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to the spectrum of the parent DCPP.
Predicted Data and Interpretation
The IR spectrum of the N-oxide will retain many features of the parent compound but will be defined by the appearance of a new, strong absorption band.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibration | DCPP (Parent, Approx. cm⁻¹) | N-Oxide (Predicted cm⁻¹) | Rationale |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Unchanged |
| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 | Unchanged |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Unchanged |
| C-N Stretch | 1150 - 1250 | 1150 - 1250 | Unchanged |
| C-Cl Stretch | 700 - 800 | 700 - 800 | Unchanged |
| N-O Stretch | Absent | 930 - 970 (Strong) | Diagnostic for N-Oxide |
The unambiguous identification of a strong band in the 930-970 cm⁻¹ region, which is absent in the parent DCPP, is a definitive indicator of N-oxide formation[3][4].
UV-Visible (UV-Vis) Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule. The dichlorophenyl group acts as the primary chromophore. While the N-oxide functionality is not a chromophore itself, its strong inductive effect can perturb the π-electron system of the aromatic ring, potentially causing subtle shifts (hypsochromic or bathochromic) in the absorption maxima (λmax).
Experimental Protocol (UV-Vis)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-20 µM) in a UV-transparent solvent like methanol or ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the spectrum from 200 to 400 nm.
Predicted Data and Interpretation
The parent DCPP likely exhibits absorption maxima related to the π-π* transitions of the dichlorobenzene ring, typically around 250-280 nm. The introduction of the N-oxide group is expected to cause only minor shifts in λmax, making UV-Vis a less definitive technique compared to MS, NMR, or IR for this specific structural question. However, it is valuable for quantitative analysis (e.g., using a Beer-Lambert plot) once the compound's identity is confirmed. Aromatic N-oxides themselves can have absorbances, often tailing off beyond 300 nm, which might be observable[7].
Conclusion
The structural elucidation of this compound requires a rigorous, multi-faceted spectroscopic approach. While publicly available spectra are scarce, a definitive characterization can be achieved by applying foundational principles. The key predictive signatures for successful confirmation are:
-
MS: An accurate [M+H]⁺ peak at m/z 247.0400 with a characteristic dichlorinated isotope pattern and a key fragment showing the loss of 16 Da.
-
NMR: A significant downfield shift (~0.5-1.0 ppm) of the four piperazine protons adjacent to the N-oxide group.
-
IR: The appearance of a new, strong N-O stretching band between 930-970 cm⁻¹ .
By following the integrated workflow and validating that the data from each technique is concordant, researchers can achieve unambiguous structural confirmation with the highest level of scientific integrity.
References
-
PubChem. 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-(2,3-Dichlorophenyl)piperazine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
mzCloud. 1-(2,3-Dichlorophenyl)piperazine Mass Spectral Data. Available from: [Link]
-
Satyanarayana, B., et al. (2010). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Heterocyclic Communications. ResearchGate. Available from: [Link]
-
Garrido-Charles, A., et al. (2022). Radical generation enabled by photoinduced N–O bond fragmentation. Chemical Science, 13(40), pp.11977-11983. Royal Society of Chemistry. Available from: [Link]
-
Al-Mourabit, A., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Al-Mourabit, A., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. National Institutes of Health. Available from: [Link]
-
Lee, S., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127613. National Institutes of Health. Available from: [Link]
Sources
- 1. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mzCloud – 1 2 3 Dichlorophenyl piperazine [mzcloud.org]
- 7. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
Technical Whitepaper: Biological Activity and Structural Significance of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
The following technical guide provides an in-depth analysis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide , a critical metabolite and synthetic impurity associated with the arylpiperazine class of antipsychotics (e.g., Aripiprazole, Cariprazine).
Executive Summary
This compound (hereafter referred to as DCPP 1-Oxide ) is a specific oxidized derivative of the pharmacophore 1-(2,3-dichlorophenyl)piperazine (DCPP). While the parent compound (DCPP) is a potent partial agonist at dopamine D2/D3 receptors and a key metabolite of third-generation antipsychotics, the 1-Oxide variant represents a critical metabolic clearance product and process-related impurity .
This guide characterizes the DCPP 1-Oxide, distinguishing its specific N1-anilinic oxidation state from the more common N4-aliphatic oxides. It details the impact of this structural modification on receptor binding affinity, metabolic stability, and toxicological profiling, providing a roadmap for its identification and control in pharmaceutical development.
Chemical Identity & Structural Analysis
Nomenclature and Connectivity
The designation "1-Oxide" in this context follows IUPAC numbering where the piperazine nitrogen attached to the phenyl ring is designated as position 1 (
-
Chemical Name: this compound[1]
-
CAS Registry Number: 902456-05-7[1]
-
Molecular Formula:
-
Molecular Weight: 247.12 g/mol
-
SMILES: O=N1(CCNCC1)C2=C(Cl)C(Cl)=CC=C2
Structural Comparison: Parent vs. Oxide
The biological activity of arylpiperazines is dictated by the basicity of
| Feature | Parent: 2,3-DCPP | Metabolite: DCPP 1-Oxide | Impact on Activity |
| Structure | Free base / HCl salt | N-oxide (zwitterionic character) | Increased polarity; reduced BBB permeability. |
| Tertiary anilinic amine ( | Quaternary ammonium oxide ( | Steric bulk increase; electronic withdrawal. | |
| High ( | Moderate (Inductive withdrawal by | ||
| Lipophilicity | High (LogP ~3.0) | Low (LogP < 1.5) | Rapid renal excretion; poor membrane penetration. |
Biological Activity & Pharmacodynamics[2][3][4]
Receptor Binding Profile (SAR Analysis)
While direct
-
Dopamine D2/D3 Receptors: The parent DCPP binds with high affinity (
nM) due to the hydrophobic interaction of the dichlorophenyl ring and the ionic bond of .-
Effect of 1-Oxidation:[2] The introduction of the oxygen atom at
creates a significant steric clash within the hydrophobic accessory pocket of the GPCR. Furthermore, the N-oxide moiety is highly polar, disrupting the hydrophobic forces required to anchor the phenyl ring. -
Result:Drastic reduction in affinity. The 1-Oxide is considered pharmacologically inert relative to the parent, acting primarily as a detoxification product.
-
-
Serotonin (5-HT) Receptors: DCPP has significant 5-HT
and 5-HT activity.-
Effect of 1-Oxidation:[2] Similar to dopamine receptors, the 5-HT binding pocket is sensitive to the steric bulk at the aryl-attachment point. The 1-Oxide likely exhibits negligible affinity (
nM).
-
Toxicology and Safety
The N-oxidation of anilinic nitrogens is a known toxophore alert in drug design.
-
Genotoxicity Potential: Aniline N-oxides can sometimes rearrange to form hydroxylamines, which are reactive electrophiles capable of DNA alkylation. However, the piperazine ring constraint stabilizes the N-oxide, making it less reactive than primary aniline N-oxides.
-
Metabolic Fate: The 1-Oxide is highly water-soluble and is typically excreted unchanged in urine or further conjugated (glucuronidation), serving as a clearance pathway for the lipophilic parent drug.
Metabolic Pathways & Formation[4]
DCPP 1-Oxide is formed via oxidative metabolism or as a byproduct during the synthesis of Aripiprazole.
Metabolic Route (In Vivo)
The primary metabolism of Aripiprazole involves CYP3A4 and CYP2D6.[3]
-
Dealkylation: Aripiprazole is cleaved to form DCPP.
-
N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYP450 enzymes oxidize the DCPP.
-
Note: Oxidation at
(distal) is more kinetically favorable. Oxidation at (proximal to phenyl) is slower due to steric hindrance and lower electron density, making DCPP 1-Oxide a minor metabolite .
-
Visualization: Metabolic & Synthetic Logic
The following diagram illustrates the relationship between the parent drug, the DCPP intermediate, and the specific 1-Oxide impurity.
Figure 1: Metabolic pathway and pharmacological inactivation logic for DCPP and its N-oxides.
Experimental Protocols
Synthesis of DCPP 1-Oxide (Reference Standard)
To study this compound, it must often be synthesized as a reference standard for HPLC impurity profiling.
Objective: Selective oxidation of
Protocol:
-
Protection: React 1-(2,3-dichlorophenyl)piperazine with Boc-anhydride (
) in DCM/TEA to yield N-Boc-DCPP . -
Oxidation: Treat N-Boc-DCPP with m-chloroperbenzoic acid (mCPBA, 1.1 eq) in dichloromethane at 0°C. The Boc group reduces the basicity of
, but is also deactivated.-
Alternative: Direct oxidation of the unprotected DCPP usually yields the
-oxide or -dioxide. -
Refined Method: Use of Oxone or H2O2/Sodium Tungstate often favors N-oxide formation. For specific
targeting, the synthesis is complex and often requires direct condensation of 2,3-dichlorophenylhydroxylamine with a bis-alkylating agent, rather than oxidizing the intact piperazine.
-
-
Deprotection: If a protecting group was used, remove with TFA/DCM.
-
Purification: Isolate via Preparative HPLC (C18 column) to separate the 1-Oxide from the 4-Oxide and unreacted parent.
Analytical Detection (HPLC-UV/MS)
DCPP 1-Oxide is a polar impurity that elutes earlier than DCPP in Reverse Phase chromatography.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Polar) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Detection | UV @ 215 nm (Piperazine absorption) and 254 nm (Phenyl ring) |
| Mass Spec | ESI+ mode. Look for |
References
-
Toronto Research Chemicals. (2024).[1] this compound Product Data. Retrieved from (Verified CAS 902456-05-7).
-
Stark, H., et al. (2007). "Novel partial agonists for the dopamine D2 receptor."[3] Journal of Medicinal Chemistry, 50(22), 5419-5431. (Grounding for DCPP SAR).
- FDA Center for Drug Evaluation and Research. (2002). Pharmacology Review: Aripiprazole (Abilify). Application No. 21-436.
-
Kubo, M., et al. (2005). "Influence of itraconazole co-administration and CYP2D6 genotype on the pharmacokinetics of the new antipsychotic aripiprazole." Drug Metabolism and Pharmacokinetics, 20(1), 55-64. Link
- Satyanarayana, B., et al. (2005). "Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole." Heterocyclic Communications, 11(6), 485-490. (Synthesis protocols).
Sources
Methodological & Application
"in vivo models for evaluating 1-(2,3-Dichlorophenyl)piperazine 1-Oxide pharmacokinetics"
Application Note: In Vivo Pharmacokinetic Evaluation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Abstract
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a pharmacologically active metabolite of the atypical antipsychotic Aripiprazole.[1] The 1-Oxide variant (DCPP-1-Oxide) represents a specific oxidative metabolite. Evaluating the pharmacokinetics (PK) of N-oxides requires a specialized approach due to their unique polarity, potential for "futile cycling" (retro-reduction back to the parent amine), and excretion profiles. This application note details a robust in vivo protocol using rat models to characterize DCPP-1-Oxide, focusing on distinguishing between elimination and metabolic retroversion.
Part 1: Model Selection & Experimental Logic
The "Futile Cycling" Challenge
Unlike standard lipophilic drugs, piperazine N-oxides are often unstable in vivo. They can be reduced back to the parent amine (DCPP) by:
-
Hepatic Enzymes: Cytochrome P450 (CYP) and aldehyde oxidase.
-
Intestinal Microbiota: Bacterial reductases in the gut lumen.
Critical Directive: A standard PK study (IV/PO) is insufficient. You must distinguish clearance from retro-reduction. Therefore, this protocol recommends a Cross-Over Design with an optional antibiotic-treated control arm to assess the microbiome's role.
Species Selection
-
Primary Model: Sprague-Dawley Rat (Male, 250–300g).
-
Rationale: Extensive historical data exists for Aripiprazole and DCPP in this strain, allowing for direct bridging of metabolite data.
-
-
Surgical Requirement: Double Jugular Vein Cannulation (JVC).
-
Rationale: Minimizes stress-induced variations in distribution; allows simultaneous dosing and sampling or IV infusion.
-
Part 2: Experimental Workflow & Formulation
Pathway Visualization
The following diagram illustrates the metabolic interplay and the experimental sampling points required to capture the kinetics of the N-oxide.
Caption: Schematic of DCPP-1-Oxide disposition, highlighting the critical retro-reduction pathways in the gut and liver that complicate PK analysis.
Formulation Strategy
DCPP-1-Oxide is significantly more polar than DCPP. Avoid high concentrations of DMSO, which can affect metabolic enzymes.
-
Vehicle: 5% Solutol HS-15 + 95% Saline (0.9%).
-
Note: If solubility is high (due to N-oxide polarity), simple Saline or Phosphate Buffered Saline (PBS) is preferred to minimize excipient effects.
-
-
Dose: 3 mg/kg (IV) and 10 mg/kg (PO).
-
Justification: Higher PO dose compensates for potential low bioavailability due to polarity or gut reduction.
-
Part 3: Step-by-Step Protocol
Phase A: Administration & Sampling
-
Acclimatization: House rats (n=3 per group) in metabolic cages 24h prior to dosing to facilitate urine collection (crucial for N-oxides).
-
Dosing:
-
Group 1 (IV): Bolus injection via JVC (1 mL/kg).
-
Group 2 (PO): Oral gavage (5 mL/kg).
-
-
Blood Sampling:
-
Collect 200 µL blood at: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Stabilization: Transfer immediately to K2EDTA tubes containing 10 mM Ascorbic Acid .
-
Why? N-oxides can degrade or reduce ex vivo in blood. Ascorbic acid acts as an antioxidant stabilizer.
-
-
Tissue Collection (Terminal - 24h):
-
Harvest Brain and Liver. Rinse with cold saline.
-
Reason: DCPP is CNS active; determining if the polar N-oxide crosses the Blood-Brain Barrier (BBB) is a key safety endpoint.
-
Phase B: Bioanalysis (LC-MS/MS)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.
MRM Transitions (Estimated):
-
Analyte: DCPP-1-Oxide
-
Parent MW: ~247.1 Da (DCPP is 231 + 16 for Oxygen).
-
Transition: 247.1
176.0 (Loss of piperazine ring fragment/oxide).
-
-
Metabolite/Parent: DCPP
-
Parent MW: 231.0 Da.
-
Transition: 231.0
176.0 (Dichlorophenyl cation).
-
-
Internal Standard: DCPP-d8.
Sample Preparation:
-
Protein Precipitation: Mix 50 µL plasma with 200 µL Acetonitrile (containing IS).
-
Vortex & Centrifuge: 4000 rpm for 10 min at 4°C.
-
Dilution: Dilute supernatant 1:1 with water to match initial mobile phase (prevents peak fronting for polar N-oxides).
Part 4: Data Analysis & Interpretation
Quantitative Output Structure
Report data using the following table format to clearly distinguish the administered oxide from the formed parent.
| Parameter | Unit | DCPP-1-Oxide (IV) | DCPP (Formed from Oxide) | DCPP-1-Oxide (PO) |
| ng/mL | [Data] | [Data] | [Data] | |
| h | - | [Data] | [Data] | |
| ng*h/mL | [Data] | [Data] | [Data] | |
| h | [Data] | [Data] | [Data] | |
| L/kg | [Data] | - | - | |
| mL/min/kg | [Data] | - | - | |
| Retro-Conversion Ratio | % | - | - |
Calculation Logic (NCA)
Use Phoenix WinNonlin or equivalent.
-
Retro-Conversion Ratio: This is the critical safety metric. If
, the N-oxide acts as a prodrug for DCPP. -
Bioavailability (
): Calculated for the N-oxide using .
Part 5: Troubleshooting & Critical Controls
-
Issue: High variability in PO group.
-
Issue: N-oxide peak splitting in LC-MS.
References
-
Bristol-Myers Squibb/Otsuka Pharmaceutical. (2002). Aripiprazole (Abilify) Prescribing Information - Clinical Pharmacology.Link
-
Li, X., et al. (2021). Metabolic Retroversion of Piperaquine via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction.[3][5] Drug Metabolism and Disposition.[3][5][6] Link
-
Sahu, R. K., et al. (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.[7] ResearchGate. Link
-
BenchChem. (2024). Technical Guide to 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.Link
-
Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides.[3][5][8] Pharmacological Reviews. Link
Sources
- 1. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Metabolic Retroversion of Piperaquine (PQ) via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction: Not an Important Contributor to the Prolonged Elimination of PQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Piperazine N-Oxidation
Welcome to the Technical Support Center for Piperazine N-Oxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the scientific integrity and success of your work.
Introduction to Piperazine N-Oxidation
The N-oxidation of piperazines is a fundamental reaction in medicinal chemistry, often employed to modify the physicochemical properties of drug candidates, such as solubility and metabolic stability, or to create prodrugs.[1] While conceptually straightforward, the presence of two nucleophilic nitrogen atoms in the piperazine ring introduces challenges in achieving desired selectivity and avoiding side reactions. This guide provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for piperazine N-oxidation?
A1: The choice of oxidizing agent is critical and depends on the substrate's reactivity and the desired outcome (mono- vs. di-N-oxide). Commonly used reagents include:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used, effective oxidant. However, its acidic byproduct, m-chlorobenzoic acid, can complicate purification.[2][3]
-
Hydrogen Peroxide (H₂O₂): A greener and less expensive option, often used in combination with acids like acetic acid or with catalysts.[1][4]
-
Urea-Hydrogen Peroxide (UHP): A stable, solid source of hydrogen peroxide that is safer and easier to handle than aqueous H₂O₂.[5][6][7][8] It is effective for the N-oxidation of various N-heterocycles.[6][7]
Q2: How can I achieve selective mono-N-oxidation of a piperazine?
A2: Selective mono-N-oxidation can be challenging due to the similar reactivity of the two nitrogen atoms. Key strategies include:
-
Stoichiometric Control: Using one equivalent or slightly less of the oxidizing agent is the most straightforward approach.
-
Protecting Groups: If the piperazine is unsymmetrical, one nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl) to direct oxidation to the other nitrogen.[9]
-
Protonation: In an acidic medium, one nitrogen can be protonated, deactivating it towards oxidation and favoring mono-oxidation at the other nitrogen.[9][10]
Q3: What are the main side reactions to be aware of during piperazine N-oxidation?
A3: Besides over-oxidation to the N,N'-dioxide, other potential side reactions include:
-
C-H Oxidation: Under certain conditions, especially with more reactive oxidants or in the presence of specific catalysts, oxidation of the C-H bonds on the piperazine ring can occur, leading to hydroxylated or other oxidized byproducts.[11]
-
Ring Opening: In harsh reaction conditions, cleavage of the piperazine ring can occur.
-
Formation of N-nitrosopiperazine: Under atmospheric conditions or in the presence of NOx, the formation of N-nitrosopiperazine, a potential carcinogen, can be a concern, particularly in industrial settings.[12]
Q4: How can I monitor the progress of my piperazine N-oxidation reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.[13] The N-oxide product is typically much more polar than the starting piperazine and will have a significantly lower Rf value. A suitable solvent system for amines, such as a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine, can be used.[13] 1H NMR spectroscopy can also be used to monitor the reaction progress by observing the disappearance of the starting material signals and the appearance of new signals corresponding to the N-oxide.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion to the N-Oxide
Symptoms:
-
TLC analysis shows predominantly starting material.
-
NMR of the crude reaction mixture shows little to no product formation.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Oxidant | The stoichiometry of the oxidizing agent to the piperazine is critical. | Carefully check the molar equivalents of your oxidizing agent. For m-CPBA, ensure it is of good quality as it can degrade over time. Consider adding a slight excess (1.1-1.2 equivalents for mono-oxidation). |
| Low Reaction Temperature | The reaction may be too slow at the chosen temperature. | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction carefully by TLC to avoid byproduct formation. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, affecting solubility or reactivity. | Common solvents for N-oxidation include dichloromethane (DCM), chloroform, or acetic acid.[14] Ensure your starting material is soluble in the chosen solvent. |
| Deactivated Substrate | Electron-withdrawing groups on the piperazine ring can decrease the nucleophilicity of the nitrogen atoms, making oxidation more difficult. | Use a stronger oxidizing agent or more forcing conditions (higher temperature, longer reaction time). Be aware that this may increase the risk of side reactions. |
Problem 2: Over-oxidation to the N,N'-Dioxide
Symptoms:
-
TLC shows a new, very polar spot in addition to the desired mono-N-oxide.
-
Mass spectrometry analysis of the crude mixture shows a peak corresponding to the mass of the di-oxide.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Excess Oxidizing Agent | Using too much oxidizing agent is the most common cause of di-oxidation. | Carefully control the stoichiometry. For mono-oxidation, use 1.0 equivalent of the oxidant. Add the oxidant slowly and monitor the reaction closely by TLC. |
| High Reaction Temperature | Higher temperatures can favor the formation of the thermodynamically more stable di-oxide. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Symmetrical Piperazine | If the piperazine is symmetrical, both nitrogens are equally susceptible to oxidation. | Achieving high selectivity for the mono-oxide can be difficult. Consider using a protecting group strategy if feasible for your synthetic route. |
Problem 3: Formation of Unidentified Side Products
Symptoms:
-
Multiple unexpected spots on the TLC plate.
-
Complex NMR spectrum of the crude product.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| C-H Oxidation | The oxidizing agent may be reacting with the C-H bonds of the piperazine ring. | Use a milder oxidizing agent or less forcing reaction conditions. Running the reaction at a lower temperature can often minimize these side reactions. |
| Reaction with Solvent | Some solvents can react with strong oxidizing agents. | Choose a relatively inert solvent like dichloromethane or chloroform. Avoid solvents that are easily oxidized. |
| Degradation of Starting Material or Product | The starting material or the N-oxide product may be unstable under the reaction conditions. | Ensure your starting material is pure. Minimize reaction time and work up the reaction as soon as it is complete (as determined by TLC). |
Problem 4: Difficult Purification of the N-Oxide Product
Symptoms:
-
The N-oxide product is difficult to separate from byproducts or starting material by column chromatography.
-
The product is highly water-soluble, leading to poor extraction from aqueous layers.
-
Residual acidic byproducts (e.g., m-chlorobenzoic acid from m-CPBA) contaminate the final product.[3]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| High Polarity of N-Oxide | N-oxides are often highly polar and can stick to silica gel, making column chromatography challenging. | Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane. Adding a small amount of ammonia to the eluent can sometimes improve elution.[1] Alternatively, consider purification by crystallization or using a different stationary phase like alumina. |
| Water Solubility | The polar N-oxide may prefer the aqueous phase during work-up. | During extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the N-oxide. Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol. |
| Acidic Byproducts | Acidic byproducts from peroxyacid oxidants can be difficult to remove. | Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or a dilute sodium hydroxide solution) to remove acidic impurities.[3] Be cautious, as some N-oxides may be base-sensitive. |
| Co-elution with Starting Material | The starting piperazine and the N-oxide may have similar retention factors on TLC. | Optimize your TLC solvent system to achieve better separation before attempting column chromatography. A gradient elution during column chromatography may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Oxidation using m-CPBA
-
Dissolve the piperazine substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.0-1.1 eq.) portion-wise over 15-30 minutes, while monitoring the internal temperature.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion , quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for N-Oxidation using Hydrogen Peroxide
-
Dissolve the piperazine substrate (1.0 eq.) in a solvent such as acetonitrile and water.[1]
-
Add 35% hydrogen peroxide (H₂O₂) (1.5-3.0 eq.).[1]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).[1] Additional portions of H₂O₂ may be added over time if the reaction is slow.[1]
-
Monitor the reaction by TLC.
-
After completion , carefully quench any remaining H₂O₂ by adding a small amount of 10% Pd/C and stirring until gas evolution ceases, or by adding an aqueous solution of sodium sulfite.[1]
-
Remove the solvent under reduced pressure.
-
Isolate the product by extraction with a suitable organic solvent (e.g., DCM) and purify as necessary.[1]
Data Presentation
Table 1: Recommended Reaction Conditions for Piperazine N-Oxidation
| Oxidizing Agent | Equivalents (for mono-oxidation) | Solvent | Temperature | Typical Reaction Time |
| m-CPBA | 1.0 - 1.2 | DCM, Chloroform | 0 °C to RT | 1 - 6 hours |
| H₂O₂ (30-35%) | 1.5 - 3.0 | Acetonitrile/Water, Acetic Acid | RT to 50 °C | 2 - 24 hours |
| UHP | 1.5 - 2.0 | Methanol, Acetonitrile | RT to Reflux | 2 - 12 hours |
Visualizations
Diagram 1: General Mechanism of Piperazine N-Oxidation
Caption: General reaction pathway for piperazine N-oxidation.
Diagram 2: Troubleshooting Workflow for Low Conversion
Sources
- 1. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. longdom.org [longdom.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 7. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 8. Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions [sioc-journal.cn]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. reddit.com [reddit.com]
"stability issues of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in solution"
Technical Support Center: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
A Guide to Understanding and Mitigating Stability Issues in Solution
Introduction this compound is a derivative of a critical intermediate used in the synthesis of several active pharmaceutical ingredients (APIs), including aripiprazole and cariprazine.[1][2] As with many N-oxide compounds, its utility in research and drug development is intrinsically linked to its stability. The introduction of the N-oxide moiety significantly alters the molecule's physicochemical properties, such as polarity and basicity, which can introduce unique stability challenges not observed in the parent amine.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the potential stability issues of this compound in solution. We will explore the causative factors behind its degradation and offer robust troubleshooting strategies and experimental protocols to ensure the integrity of your results. While specific degradation kinetics for this exact molecule are not widely published, this guide is built upon established principles of heterocyclic N-oxide chemistry and standard pharmaceutical stability testing methodologies.[5][6]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of an arylpiperazine N-oxide in solution is typically influenced by several key environmental factors:
-
pH: The piperazine ring contains a basic nitrogen, and the N-oxide itself is a weak base (typical pKa values for aromatic N-oxides are in the 0.5–2 range).[3] Both acidic and alkaline conditions can promote hydrolysis or other degradation pathways.
-
Temperature: Like most chemical reactions, degradation processes are accelerated by elevated temperatures. Aromatic N-oxides are generally more thermally stable than their aliphatic counterparts but can still decompose at high temperatures.[3][7]
-
Light (Photostability): Aromatic systems and N-oxide functionalities can be susceptible to degradation upon exposure to UV or visible light. It is crucial to determine the compound's photostability as recommended by ICH guidelines.[8][9]
-
Oxidizing and Reducing Agents: The N-oxide group can be sensitive to reducing agents, which may convert it back to the parent amine. Conversely, the rest of the molecule could be susceptible to oxidation, especially in the presence of dissolved oxygen or peroxide residues.
-
Presence of Metal Ions: Transition metals can catalyze degradation reactions, particularly oxidative pathways.[3][7] It is essential to use high-purity solvents and avoid metal-containing spatulas or containers where possible.
Q2: I've observed a gradual color change in my stock solution. What is the likely cause?
A color change in a solution is a common indicator of chemical degradation.[10] For a compound like this compound, this could be due to several reasons:
-
Oxidative Degradation: Reaction with dissolved atmospheric oxygen, which may be catalyzed by light or trace metal impurities, can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to ambient laboratory light over time can induce photochemical reactions, resulting in colored degradants.
-
pH Shift: If the solution is unbuffered, absorption of atmospheric CO₂ can lower the pH, potentially initiating acid-catalyzed degradation.
We strongly recommend preparing fresh solutions for critical experiments and storing stock solutions protected from light at low temperatures (e.g., 2-8°C or -20°C) to minimize these effects.
Q3: How do the properties of the N-Oxide compare to its parent compound, 1-(2,3-Dichlorophenyl)piperazine?
The introduction of the N-oxide group causes significant changes:
-
Polarity: The N+–O- bond is highly polar, making the N-oxide derivative substantially more polar and often more water-soluble than the parent tertiary amine.[3]
-
Basicity: The N-oxide is a much weaker base than the parent piperazine nitrogen. This is due to the oxygen atom's electron-withdrawing effect, which reduces the availability of the lone pair on the nitrogen.
-
Hygroscopicity: Due to their high polarity, N-oxides are often hygroscopic and can readily absorb moisture from the air.[3][11][12] This necessitates careful handling and storage in a dry environment, preferably under an inert atmosphere.[11]
Section 2: Troubleshooting Guide for Experimental Instability
This section addresses common issues encountered during experimentation that may be linked to the compound's instability.
Issue 1: I am seeing a progressive loss of my compound in solution over time, leading to inconsistent assay results.
-
Underlying Cause: This is a classic sign of degradation. The rate of loss can help diagnose the cause. Rapid loss may indicate a significant incompatibility with your solvent or pH, while a slower, steady loss points towards thermal, oxidative, or photolytic degradation.
-
Troubleshooting Workflow:
-
pH Assessment: Measure the pH of your solution. Piperazine derivatives can be highly pH-sensitive.[10] If the pH is strongly acidic or basic, consider using a buffered system within a neutral or near-neutral pH range (e.g., pH 6-8) for initial experiments.
-
Protect from Light: Repeat the experiment while rigorously protecting your samples from light at all stages (e.g., using amber vials, covering racks with foil). Compare the results to light-exposed samples.
-
De-gas Solvents: To rule out oxidation, prepare your solutions using solvents that have been de-gassed by sparging with nitrogen or argon.
-
Use Fresh Solutions: Always prepare solutions fresh daily. Avoid using stock solutions that have been stored for extended periods, even at low temperatures, without first re-confirming their concentration and purity.
-
Perform a Forced Degradation Study: To systematically identify the culprit, a forced degradation study is the most definitive approach. This will reveal the specific conditions under which the compound is unstable. (See Protocol 2).
-
Issue 2: My HPLC analysis shows new, unidentified peaks appearing in my stability samples.
-
Underlying Cause: The appearance of new peaks is direct evidence of the formation of degradation products. The conditions under which these peaks appear provide clues to their identity.
-
Troubleshooting and Identification Strategy:
-
Correlate with Stress Conditions: Analyze which stress condition (acid, base, oxidation, heat, light) produced the unknown peak. For example, a peak that appears only in the acid-stressed sample is likely a product of acid-catalyzed hydrolysis.
-
LC-MS/MS Analysis: The most powerful tool for identifying unknown degradants is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[10]
-
MS (Mass Spectrometry): Provides the molecular weight of the unknown peak. A mass loss of 16 amu, for instance, would strongly suggest the reduction of the N-oxide back to the parent amine.
-
MS/MS (Tandem Mass Spectrometry): Fragmenting the unknown peak provides structural information, allowing for a more definitive identification of the degradation product.[10]
-
-
Develop a Stability-Indicating Method: Ensure your HPLC method can separate all degradation peaks from the parent compound and from each other. This is critical for accurate quantification of the active ingredient over time.[5][10]
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation
To ensure the highest integrity of your experimental starting material, adhere to the following handling procedures.
-
Materials:
-
This compound (solid)
-
High-purity (e.g., HPLC or LC-MS grade) solvents
-
Calibrated pH meter
-
Amber glass vials
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Storage: Store the solid compound tightly closed in a desiccator at the recommended temperature (typically 2-8°C or -20°C).[13][14] The hydrochloride salt form of the parent compound is known to be hygroscopic and air-sensitive.[11][12]
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle the solid in a low-humidity environment if possible.
-
Solvent Selection: Begin with polar, protic solvents like water, methanol, or ethanol, where N-oxides are typically soluble.[3] For aqueous solutions, use a suitable buffer system (e.g., phosphate or acetate) to maintain a stable pH.
-
Dissolution: Dissolve the compound in the chosen solvent system. If using aqueous buffers, ensure the final pH is measured and recorded.
-
Degassing (Optional but Recommended): For long-term experiments or when investigating oxidative stability, sparge the solvent with an inert gas for 10-15 minutes prior to dissolution.
-
Storage of Solutions: Store stock solutions in amber vials at 2-8°C. For critical quantitative work, always prepare fresh solutions from the solid material.
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is designed to systematically investigate the intrinsic stability of the molecule by exposing it to accelerated degradation conditions, in line with ICH guidelines.[5]
-
Objective: To identify potential degradation pathways and establish which conditions (hydrolysis, oxidation, heat, light) are detrimental to the compound's stability.
-
Materials:
-
Stock solution of the compound (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC system with UV or MS detector
-
Calibrated oven and photostability chamber
-
-
Procedure:
-
Control Sample: Prepare a control sample by diluting the stock solution with the analysis solvent. Keep it protected from light at 2-8°C.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M HCl.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
If no degradation is observed, repeat with 1 M HCl or gentle heating (e.g., 60°C).
-
Neutralize the sample before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.[15]
-
-
Thermal Degradation:
-
Place a sample of the solution in an oven at a controlled temperature (e.g., 70°C) for a set period (e.g., 48 hours).
-
Keep a parallel sample at 2-8°C as a control.
-
-
Photostability:
-
Expose a sample of the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples and controls by a suitable HPLC method. Target 5-20% degradation to ensure that degradation products are detectable without excessively consuming the parent peak.[5]
-
Section 4: Data Interpretation & Visualization
Data Summary: Expected Stability Profile
The following table summarizes the anticipated stability profile of this compound based on general chemical principles for this class of compounds. This should be confirmed by a forced degradation study.
| Stress Condition | Expected Lability | Rationale & Potential Degradation Products |
| Acidic (pH < 3) | Possible | The N-oxide is a weak base and protonation may occur. Extreme acidic conditions could potentially lead to hydrolysis or rearrangement, though aromatic N-oxides are relatively stable.[3] |
| Basic (pH > 9) | Possible | The piperazine ring structure itself can be susceptible to degradation under harsh basic conditions. |
| Oxidative (H₂O₂) | Likely | While the N-oxide is an oxidized form, other parts of the molecule (e.g., the aromatic ring) could be susceptible to further oxidation, leading to hydroxylated or ring-opened species. |
| Reductive | Highly Likely | The N-oxide functionality is readily reduced back to the parent tertiary amine. This is a primary and expected degradation pathway under reductive stress. |
| Thermal (Heat) | Possible to Likely | Aromatic N-oxides are generally stable at room temperature but can decompose at elevated temperatures (>100-150°C).[3] Degradation is expected to be first-order with respect to temperature.[7] |
| Photolytic (Light) | Likely | Aromatic N-heterocycles are often photosensitive. The N-O bond can be cleaved by UV radiation, potentially generating radical species or leading to reduction.[16] |
Diagrams and Workflows
The following diagrams visualize key processes described in this guide.
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for the N-oxide.
References
- Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Sigma-Aldrich. SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazine.
- Fisher Scientific. SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
- ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- MedChemExpress. 1-(2,3-Dichlorphenyl)piperazine hydrochloride-SDS.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazinium chloride.
- Capot Chemical. MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
- University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
- National Institutes of Health (NIH). Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Pharmaceutical Technology.
- SpringerLink.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- National Institutes of Health (NIH). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC.
- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- National Institutes of Health (NIH).
- apicule. 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2)
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 2. apicule.com [apicule.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. pharmtech.com [pharmtech.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Welcome to the technical support center for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. While specific solubility data for the 1-Oxide form is not extensively published, this guide leverages established principles of medicinal chemistry and data from the parent compound, 1-(2,3-Dichlorophenyl)piperazine (DCPP), to offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of this compound.
Q1: My this compound won't dissolve in water. What is the recommended starting solvent?
A1: The parent compound, 1-(2,3-Dichlorophenyl)piperazine, is sparingly soluble in water.[1] It is anticipated that the 1-Oxide form will exhibit similar poor aqueous solubility. For initial stock solutions, we recommend using a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or methanol.[1][2] The hydrochloride salt of the parent compound is reported to be soluble in water, DMSO, and methanol.[3][4]
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a frequent challenge with poorly soluble compounds.[5] The abrupt change in solvent polarity causes the compound to fall out of solution. Here are some immediate strategies to try:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[5]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.[5]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH modification is a powerful technique for compounds with ionizable groups.[6][7] The piperazine moiety is basic, and its protonation state is pH-dependent.[8] Lowering the pH of your aqueous medium should lead to protonation of the piperazine nitrogen, forming a more soluble cationic species. However, the N-oxide functionality may alter the pKa compared to the parent compound. It is crucial to determine the optimal pH range for your specific experimental conditions.
Q4: What are co-solvents, and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[9][10] Common examples for pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][11] The choice and concentration of a co-solvent need to be carefully optimized for both solubility and compatibility with your experimental model.
In-Depth Troubleshooting Guides
For more persistent solubility issues, a more systematic approach is required. These guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Systematic Solvent Screening and Optimization
If your compound exhibits poor solubility in standard solvents, a systematic screening approach can identify an optimal solvent system.
Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh out small, equal amounts (e.g., 1-2 mg) of this compound into several small glass vials.
-
Solvent Addition: To each vial, add a different solvent or co-solvent mixture in small, incremental volumes (e.g., 100 µL). Test a range of solvents from nonpolar to polar (e.g., ethanol, methanol, DMSO, N,N-dimethylformamide (DMF)).
-
Observation and Mixing: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution. Continue adding solvent incrementally until the compound fully dissolves or a maximum practical volume is reached.
-
Equilibration: For promising solvent systems, allow the mixture to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for several hours to check for precipitation over time.
-
Documentation: Record the approximate solubility in each solvent system (e.g., in mg/mL).
Guide 2: pH-Dependent Solubility Profiling
Understanding the relationship between pH and solubility is critical for developing robust formulations and ensuring consistent results in biological assays.
Protocol: Determining pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to vials containing each buffer.
-
Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.[12]
-
Allow the vials to stand, then centrifuge to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
-
Data Analysis: Plot the measured solubility against the pH of the buffer to visualize the pH-solubility profile.
Causality: For basic compounds like piperazine derivatives, solubility typically increases as the pH decreases due to the formation of the more polar, protonated form. The inflection point of the pH-solubility curve can provide an estimate of the compound's pKa.
Guide 3: Advanced Solubilization Techniques
When standard methods are insufficient, more advanced formulation strategies may be necessary.
-
Salt Formation: Converting the basic piperazine derivative into a salt is a highly effective method to enhance aqueous solubility.[12][13] A salt screening study with various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate) can identify a stable salt with optimal solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[5]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution.[12] This can be achieved through techniques like wet milling or high-pressure homogenization.
Quantitative Data Summary
The following tables provide an overview of the expected solubility behavior and the potential impact of different enhancement strategies, based on the properties of the parent compound and general principles for piperazine derivatives.
| Solvent System | Expected Solubility of Free Base | Rationale |
| Water | Poor/Sparingly Soluble | The dichlorophenyl group imparts significant hydrophobicity.[1] |
| Ethanol, Methanol | Soluble | These organic solvents can effectively solvate the molecule.[1] |
| DMSO, DMF | Soluble | These are strong, polar aprotic solvents capable of dissolving a wide range of compounds.[2][3] |
| Enhancement Technique | Expected Impact on Aqueous Solubility | Mechanism of Action |
| pH Adjustment (Acidic) | Significant Increase | Protonation of the piperazine nitrogen forms a more soluble salt.[12][14] |
| Co-solvents (e.g., PEG, Propylene Glycol) | Moderate to Significant Increase | Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[9][10] |
| Salt Formation (e.g., HCl salt) | High Increase | The ionic nature of the salt leads to much greater aqueous solubility compared to the free base.[12][13] |
| Cyclodextrin Complexation | Moderate to High Increase | Encapsulation of the hydrophobic portion of the molecule in the cyclodextrin cavity improves its interaction with water.[5] |
Visualizations
Experimental Workflow for Troubleshooting Poor Solubility
Caption: How co-solvents reduce water polarity to solubilize hydrophobic drugs.
References
-
Wikipedia. Cosolvent. [Link]
-
Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
SlideShare. Co-solvents.pptx. [Link]
-
MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Seta Chemicals. 1-(2,3-Dichlorophenyl) Piperazine HCl. [Link]
-
PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
PubChem. 1-(2,3-Dichlorophenyl)piperazine. [Link]
-
ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
Springer. (2012). Formulating Poorly Water Soluble Drugs. [Link]
-
Wikipedia. 2,3-Dichlorophenylpiperazine. [Link]
-
apicule. 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers. [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
apicule. 1-(2,3-Dichlorophenyl)piperazine (CAS No: 41202-77-1) API Intermediate Manufacturers. [Link]
-
ResearchGate. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. [Link]
-
lookchem. Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures | Request PDF. [Link]
-
PMC. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lookchem.com [lookchem.com]
- 4. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvents.pptx [slideshare.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stable Storage of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Welcome to our dedicated technical support center for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide. This guide has been developed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound during storage. Here, we address common questions and concerns, providing in-depth, scientifically-grounded advice to prevent degradation and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
The stability of this compound can be compromised by several environmental factors. The most significant contributors to degradation are exposure to light, elevated temperatures, moisture, and atmospheric oxygen. The N-oxide functional group, while often increasing aqueous solubility, can also be susceptible to reduction back to the parent piperazine. Furthermore, the piperazine ring itself is prone to oxidation.[1]
Q2: What are the optimal storage conditions for maintaining the long-term stability of this compound?
To ensure the chemical integrity of this compound, we recommend the following storage protocol, based on best practices for similar N-oxide and piperazine compounds:
-
Temperature: For long-term storage, it is advisable to keep the compound in a refrigerator at 2-8°C.[2] Some sources even suggest refrigeration as a general storage practice for the parent compound, 1-(2,3-Dichlorophenyl)piperazine.[3] Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.
-
Light: The compound should be protected from light by storing it in an amber or opaque vial.[1] Light can provide the energy to initiate oxidative degradation pathways.[1]
-
Atmosphere: To minimize oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.[1][2] This is particularly crucial for long-term storage.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and oxygen.[2][3][4][5][6][7][8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Light | Protect from light (Amber vial) | Prevents photo-degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the piperazine ring.[1][2] |
| Humidity | Dry, tightly sealed container | Prevents hydrolysis and moisture-related degradation.[2][4][10] |
Q3: I've noticed a change in the color of my stored this compound. What could be the cause?
A change in color, such as the appearance of a yellowish or brownish tint, is often an indicator of chemical degradation. This could be due to oxidation of the piperazine ring or other degradation pathways initiated by exposure to light, air, or moisture.[2] If you observe a color change, it is crucial to re-analyze the purity of the compound before use.
Q4: Are there any chemical incompatibilities I should be aware of when handling or storing this compound?
Yes, this compound should not be stored in proximity to strong oxidizing agents.[3][4] Contact with strong oxidizers could lead to uncontrolled and rapid degradation of the molecule. Additionally, avoid contact with strong acids and bases, as these can catalyze degradation reactions.[2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential stability issues with this compound.
Issue 1: Inconsistent or unexpected analytical results (e.g., NMR, LC-MS).
-
Potential Cause A: Degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify that the storage conditions align with the recommendations (2-8°C, protected from light, under an inert atmosphere, and in a tightly sealed container).[1][2][3]
-
If the compound has been stored for an extended period, consider that some degradation may have occurred despite optimal conditions.
-
Re-purify a small sample using an appropriate technique, such as recrystallization or column chromatography, and re-analyze to confirm if the impurities are removed.[2]
-
-
-
Potential Cause B: Presence of residual solvent or moisture.
Issue 2: Appearance of new peaks in the HPLC chromatogram during stability studies.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To understand the potential degradation pathways, it is recommended to perform forced degradation studies.[1] This involves subjecting the compound to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[11][12][13][14]
-
Peak Identification: By analyzing the chromatograms from the forced degradation studies, you can identify the conditions under which specific degradation products are formed. For instance, a new peak that appears prominently under oxidative stress is likely an oxidative degradant.[1]
-
Structural Elucidation: Use techniques like LC-MS/MS to determine the mass of the degradation products and gain insights into their structure.[1][12][13][15][16]
-
-
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Place the this compound in a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.
-
Tightly seal the vial with a cap that has a chemically resistant liner.
-
Wrap the cap with parafilm to provide an additional barrier against moisture and air.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8°C.
Protocol 2: General Workflow for a Forced Degradation Study
This protocol provides a general framework. The specific concentrations and conditions should be optimized for your analytical methods.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to a portion of the stock solution.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to a portion of the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to a portion of the stock solution.[11]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a validated stability-indicating HPLC method, preferably with both PDA and MS detection, to analyze the samples.[15] This will allow for the separation and identification of the parent compound and any degradation products.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for a generic piperazine N-oxide, which can be inferred for this compound.
Caption: Potential degradation pathways for this compound.
This guide is intended to provide a comprehensive overview of the best practices for storing and handling this compound. By following these recommendations, you can minimize degradation and ensure the quality and reliability of your research materials. For further assistance, please do not hesitate to contact our technical support team.
References
-
MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. (2009, July 14). Capot Chemical. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
Safety Data Sheet. (2026, January 8). Retrieved from [Link]
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (n.d.). RSC Publishing. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Research Core Facilities. Retrieved from [Link]
-
Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. (2015, January 15). PubMed. Retrieved from [Link]
-
N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007, August 15). PubMed. Retrieved from [Link]
-
Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. (2026, February 13). ResearchGate. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Analysis of Nitric Oxide (NO) in Ethylene by Gas Chromatography and Chemiluminescence using AC SeNse detector. (n.d.). Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020, December 30). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved from [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC. Retrieved from [Link]
-
1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
-
1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. (n.d.). Retrieved from [Link]
-
Regio-selective Formation of N-oxide Metabolites. (n.d.). Hypha Discovery. Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N‑Oxide Functionalities. (2024, March 29). Semantic Scholar. Retrieved from [Link]
-
Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved from [Link]
-
Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. (n.d.). University Blog Service. Retrieved from [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (n.d.). Letters in High Energy Physics. Retrieved from [Link]
-
Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines. (2025, March 31). Indus Journal of Bioscience Research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2,3-Dichlorophenyl)piperazine or DCPP Manufacturers, with SDS [mubychem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sfchem.com.tw [sfchem.com.tw]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for Selective N-Oxidation of Substituted Piperazines
Welcome to the Technical Support Center for the selective N-oxidation of substituted piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this critical transformation. Piperazine N-oxides are not only key metabolites of many pharmaceuticals but also serve as valuable synthetic intermediates and prodrugs designed to improve the pharmacokinetic profiles of parent compounds.[1][2]
Achieving selective mono-N-oxidation on a piperazine scaffold, especially an unsymmetrical one, presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen centers. Issues such as over-oxidation to the di-N-oxide, lack of regioselectivity, and difficult purifications are common hurdles. This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you refine your methods and achieve your desired synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful selective N-oxidation strategy.
Q1: What are the most common and effective reagents for the selective N-oxidation of piperazines?
A1: The choice of oxidizing agent is critical and depends on the substrate's electronic properties and steric environment. The most commonly employed reagents include:
-
Hydrogen Peroxide (H₂O₂): An inexpensive and environmentally benign oxidant. It is often used in aqueous or alcoholic media and is particularly effective for electron-rich piperazine nitrogens. Its reactivity can be tuned with additives.[1]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and generally effective reagent for the N-oxidation of tertiary amines.[3] It is typically used in chlorinated solvents like dichloromethane (DCM) at low temperatures to control selectivity and prevent over-oxidation.
-
Organocatalytic Systems: For complex substrates, particularly when selectivity between a piperazine nitrogen and another heteroaromatic nitrogen is required, organocatalytic methods have been developed. For instance, an iminium salt catalyst with H₂O₂ as the terminal oxidant can provide excellent selectivity.[4]
Q2: How can I achieve selective mono-N-oxidation and avoid the formation of the di-N-oxide?
A2: Preventing over-oxidation is a primary challenge. The key is to control the reaction kinetics and stoichiometry.
-
Stoichiometry: Use of 1.0 to 1.1 equivalents of the oxidizing agent is the most crucial factor. An excess of the oxidant will invariably lead to the formation of the di-N-oxide.
-
Slow Addition: Adding the oxidant dropwise as a solution to the reaction mixture at a low temperature (e.g., 0 °C) helps to maintain a low instantaneous concentration of the oxidant, favoring mono-oxidation.
-
Temperature Control: Running the reaction at reduced temperatures (e.g., 0 °C to room temperature) slows down the rate of the second oxidation relative to the first.
Q3: In an unsymmetrically substituted piperazine, how can I control which nitrogen atom is oxidized?
A3: Regioselectivity is governed by both electronic and steric effects, as well as a powerful strategy involving pH control.
-
Electronic Effects: The more nucleophilic (electron-rich) nitrogen will typically oxidize faster. For example, an N-alkyl nitrogen is more basic and electron-rich than an N-aryl nitrogen. Therefore, oxidation will preferentially occur at the N-alkyl position.
-
Steric Hindrance: A less sterically hindered nitrogen atom will be more accessible to the oxidant. Bulky substituents on or near one nitrogen can direct oxidation to the other, more accessible nitrogen.
-
Protonation Strategy: This is the most elegant and effective method for controlling regioselectivity. By adding a single equivalent of a strong, non-nucleophilic acid (e.g., HBF₄), the more basic nitrogen atom is selectively protonated.[4] This protonated nitrogen is now deactivated towards electrophilic attack by the oxidant, forcing the reaction to occur at the less basic, unprotonated nitrogen. This is particularly useful for oxidizing a less basic nitrogen in the presence of a more basic one.[4]
Q4: How should I monitor the progress of my N-oxidation reaction?
A4: Monitoring the reaction is essential to determine the optimal reaction time and prevent over-oxidation.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. The N-oxide product is typically much more polar than the starting piperazine, resulting in a significantly lower Rf value. The di-N-oxide will be even more polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method as it provides unambiguous confirmation of the masses of the starting material, mono-N-oxide, and di-N-oxide, allowing for accurate monitoring of the reaction progress and selectivity.
-
High-Performance Liquid Chromatography (HPLC-UV): If the compounds have a suitable chromophore, HPLC-UV can be used for quantitative monitoring. For compounds without a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to make them UV-active.[5][6]
Q5: My product could be an N-oxide or a hydroxylated metabolite. How can I distinguish them analytically?
A5: N-oxides and hydroxylated isomers are common metabolic products and can be challenging to differentiate as they have the same mass. Mass spectrometry techniques are key to their identification. While standard electrospray ionization (ESI) may not always distinguish between them, other methods can provide clearer evidence.[7] For instance, certain N-oxides may exhibit a characteristic neutral loss of 16 Da (oxygen) under specific in-source fragmentation or atmospheric pressure chemical ionization (APCI) conditions, which is not typical for a hydroxylated compound.[7] Careful analysis of fragmentation patterns in MS/MS experiments is also crucial for structural elucidation.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion to the N-Oxide
Q: I'm not seeing any formation of my desired N-oxide. What are the possible causes and solutions?
A: This issue typically points to problems with reactivity, either of your substrate or your chosen oxidant.
-
Possible Cause 1: Inactive Oxidant.
-
Why it happens: Peroxides, especially m-CPBA, can degrade over time, particularly if not stored properly (cold and dry). Hydrogen peroxide solutions can also lose their potency.
-
Solution: Use a fresh bottle of the oxidant or titrate it to determine its active concentration before use. For m-CPBA, a new bottle is recommended if there is any doubt.
-
-
Possible Cause 2: Deactivated Nitrogen Atom.
-
Why it happens: If the nitrogen atom you are targeting is part of a very electron-deficient system (e.g., attached to a strongly electron-withdrawing group), its nucleophilicity may be too low to react with milder oxidants.
-
Solution: Switch to a more powerful oxidizing agent. If you are using H₂O₂, consider switching to m-CPBA. You may also need to increase the reaction temperature, but monitor carefully for side reactions.
-
-
Possible Cause 3: Steric Hindrance.
-
Why it happens: Bulky groups near the target nitrogen can block the approach of the oxidant.
-
Solution: Try a smaller oxidizing agent. If steric hindrance is severe, a different synthetic route to the N-oxide might be necessary.
-
Problem 2: Poor Selectivity (Formation of Di-N-Oxide)
Q: My reaction is producing a significant amount of the di-N-oxide. How can I favor the mono-N-oxide?
A: This is a classic problem of over-oxidation. The solution lies in carefully controlling the reaction conditions.
-
Possible Cause 1: Excess Oxidant.
-
Why it happens: Using more than one equivalent of the oxidant is the most common reason for di-N-oxide formation.
-
Solution: Carefully measure and use no more than 1.0-1.1 equivalents of the oxidant. It is often better to accept incomplete conversion of the starting material than to over-oxidize. The unreacted starting material is usually easier to separate from the mono-N-oxide than the di-N-oxide is.
-
-
Possible Cause 2: Reaction Temperature is Too High.
-
Why it happens: Higher temperatures increase the rate of both the first and second oxidation. Often, the activation energy for the second oxidation is higher, so elevated temperatures can disproportionately accelerate it.
-
Solution: Run the reaction at a lower temperature. Start at 0 °C and let the reaction slowly warm to room temperature. Monitor by LC-MS to find the sweet spot where the starting material is consumed at a reasonable rate without significant di-N-oxide formation.
-
-
Possible Cause 3: High Local Concentration of Oxidant.
-
Why it happens: Adding the oxidant too quickly or as a solid can create localized areas of high concentration, leading to over-oxidation of nearby piperazine molecules.
-
Solution: Dissolve the oxidant in the reaction solvent and add it dropwise to the stirred solution of the piperazine over an extended period (e.g., 30-60 minutes).
-
Problem 3: Lack of Regioselectivity in Unsymmetrical Piperazines
Q: I have an unsymmetrical piperazine, and I'm getting a mixture of two mono-N-oxides. How can I control which nitrogen gets oxidized?
A: This is a challenge of directing the oxidant to the desired nitrogen. The protonation strategy is your most powerful tool here.
-
Possible Cause: Similar Nucleophilicity of the Two Nitrogens.
-
Why it happens: If the electronic and steric environments of the two nitrogen atoms are very similar, the oxidant will not have a strong preference, leading to a mixture of products.
-
Solution: The Protonation Strategy.
-
Determine the relative basicity of the two nitrogen atoms. The N-alkyl nitrogen is generally more basic than an N-aryl or N-acyl nitrogen.
-
Dissolve your substituted piperazine in a suitable solvent (e.g., DCM or MeCN).
-
Add exactly one equivalent of a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄).[4]
-
Stir for a few minutes. The more basic nitrogen will be selectively protonated and "protected".
-
Proceed with the dropwise addition of your oxidant (e.g., m-CPBA or H₂O₂). Oxidation will now occur on the remaining, unprotonated nitrogen.
-
-
Problem 4: Difficult Purification of the N-Oxide
Q: My piperazine N-oxide is very polar and difficult to purify. What are some effective purification strategies?
A: The high polarity and basicity of piperazine N-oxides make purification a common challenge. Standard silica gel chromatography can be problematic due to streaking.
-
Strategy 1: Crystallization/Precipitation.
-
How it works: N-oxides are often crystalline solids. After the reaction, a simple extraction to remove oxidant byproducts followed by concentration and trituration with a non-polar solvent (like ether or hexanes) can often precipitate the desired N-oxide in pure form.
-
Pro-Tip: If direct crystallization is difficult, consider forming a salt. Adding an acid like HCl or acetic acid can precipitate the N-oxide as a salt, which can then be filtered and washed.[8]
-
-
Strategy 2: Optimized Column Chromatography.
-
How it works: If chromatography is necessary, modifications are needed to handle the basic nature of the compound.
-
Solutions:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a base like triethylamine (e.g., 0.1-1%) or ammonium hydroxide to your mobile phase (e.g., DCM/MeOH) can significantly improve peak shape and reduce tailing on silica gel.[8]
-
Use a Different Stationary Phase: Consider using a different stationary phase like alumina (basic) or a C18 reversed-phase column if the compound is sufficiently non-polar.[8]
-
-
Section 3: Protocols and Data
Protocol 1: General Procedure for Selective Mono-N-Oxidation using m-CPBA
This protocol is a good starting point for many substituted piperazines.
-
Dissolve Substrate: Dissolve the substituted piperazine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Prepare Oxidant Solution: In a separate flask, dissolve m-CPBA (77% max, 1.05 equiv) in DCM.
-
Slow Addition: Add the m-CPBA solution dropwise to the stirred piperazine solution over 30 minutes.
-
Monitor Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. Allow the reaction to slowly warm to room temperature if the conversion is slow.
-
Quench Reaction: Once the starting material is consumed (or an optimal level of conversion is reached), quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Workup: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Isolate Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
Purify: Purify the crude product by crystallization, precipitation, or column chromatography as described in the troubleshooting section.
Protocol 2: Selective N-Oxidation of an N-Aryl, N'-Alkylpiperazine using H₂O₂
This protocol is adapted from methods used in the synthesis of N-oxide prodrugs.[1]
-
Dissolve Substrate: Dissolve the piperazine derivative (1.0 equiv) in a mixture of acetonitrile and water.
-
Add Oxidant: Add 35% aqueous hydrogen peroxide (1.1 equiv) to the solution.
-
Heat and Monitor: Stir the mixture at a slightly elevated temperature (e.g., 50 °C) and monitor by LC-MS. Additional portions of H₂O₂ may be needed if the reaction is slow, but add them cautiously to avoid di-oxidation.[1]
-
Workup: After the reaction is complete, cool the mixture and add a large volume of water.
-
Isolate Product: The N-oxide product may precipitate upon addition of water. If so, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like DCM.
-
Purify: Wash the organic extracts, dry over sodium sulfate, concentrate, and purify as needed.
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | DCM, 0 °C to RT | Highly reliable, predictable, good for a wide range of substrates.[3] | Byproduct (m-CBA) must be removed by basic wash; can be explosive if not handled properly. |
| Hydrogen Peroxide (H₂O₂) | MeCN/H₂O or MeOH, RT to 50 °C | Inexpensive, environmentally friendly (byproduct is water).[1] | Can be slower; reactivity is highly substrate-dependent; may require heating. |
| Bromamine-T (BAT) | Buffered acidic medium | Effective for kinetic studies; predictable stoichiometry.[9] | Not a common lab reagent; byproduct (p-toluenesulfonamide) requires removal. |
Table 2: Typical HPLC Conditions for Reaction Monitoring
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic modifier protonates the piperazine and its N-oxides, leading to better peak shapes. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm (or DAD) and/or MS | 254 nm is a good starting point for aromatic compounds. Mass detection is crucial for confirmation. |
| Column Temp | 35 °C | Slightly elevated temperature can improve peak shape and reduce run pressure.[5] |
Section 4: Visualization of Key Concepts
Troubleshooting Workflow for Poor Selectivity
This diagram provides a logical decision-making process when faced with the formation of undesired di-N-oxide or regioisomers.
Caption: Decision workflow for troubleshooting poor selectivity.
Mechanism of Selectivity via Protonation
This diagram illustrates how adding one equivalent of acid deactivates the more basic nitrogen, directing oxidation to the desired site.
Caption: Controlling regioselectivity via selective protonation.
References
-
Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2013). Scientific Research Publishing. [Link]
-
Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. (2016). Energy Procedia. [Link]
-
Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. (2022). ACS Earth and Space Chemistry. [Link]
- N-oxides as prodrugs of piperazine and piperidine derivatives. (2010).
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019). ACS Earth and Space Chemistry. [Link]
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (2007).
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). Angewandte Chemie International Edition. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical Methods. (2013). Analytical Methods. [Link]
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (2008). ResearchGate. [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). OSTI.GOV. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). The Journal of Organic Chemistry. [Link]
- Method for the preparation of piperazine and substituted piperazines. (1972).
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
- Prodrugs of piperazine and substituted piperidine antiviral agents. (2010).
-
Selective, Catalytic, and Dual C(sp3)-H Oxidation of Piperazines and Morpholines under Transition-Metal-Free Conditions. (2018). Journal of Organic Chemistry. [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2012). Current Medicinal Chemistry. [Link]
-
Selective, Catalytic and Dual C(sp3)−H Oxidation of Piperazines and Morpholines Under Transition Metal-Free Conditions. (2018). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). International Journal of Molecular Sciences. [Link]
-
The influence of the substituents of the nitrogen atom of the piperazine ring on acaricidal activity against T. urticae. (2020). ResearchGate. [Link]
-
Atmospheric Oxidation of Piperazine by OH has a Low Potential To Form Carcinogenic Compounds. (2020). ResearchGate. [Link]
-
Pilot plant testing to mitigate piperazine oxidation. (2023). National Carbon Capture Center. [Link]
Sources
- 1. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 2. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scirp.org [scirp.org]
Validation & Comparative
A Comparative Guide to the Stability of Piperazine N-Oxides Under Different pH Conditions
For researchers, scientists, and professionals in drug development, understanding the chemical stability of heterocyclic compounds is paramount. Piperazine N-oxides, a scaffold present in numerous therapeutic agents, exhibit pH-dependent stability that can significantly impact formulation, storage, and in vivo efficacy.[1][2] This guide provides an in-depth comparison of the stability of piperazine N-oxides under various pH conditions, supported by established experimental protocols and data interpretation.
Introduction: The Significance of Piperazine N-Oxides
The piperazine ring is a privileged scaffold in medicinal chemistry, and its N-oxide derivatives are gaining increasing attention.[2] The N-oxide moiety, a coordinate covalent bond between nitrogen and oxygen, can modulate a molecule's physicochemical properties, such as solubility and membrane permeability.[3] Furthermore, some heterocyclic N-oxides act as prodrugs, undergoing in vivo reduction to the active tertiary amine.[4][5][6] However, the stability of the N-O bond is not absolute and can be highly susceptible to the pH of the surrounding environment.[1] A thorough understanding of this pH-dependent stability is crucial for developing robust and reliable pharmaceutical formulations.
Theoretical Framework: pH-Dependent Degradation Pathways
The stability of a piperazine N-oxide is intrinsically linked to its chemical environment, particularly the hydrogen ion concentration (pH). The nitrogen atom of the N-oxide is a weak base, and its protonation state dictates its susceptibility to different degradation pathways.[7]
-
Acidic Conditions (pH < 4): In acidic media, the N-oxide oxygen can be protonated, forming a hydroxylamine-like species. This protonation weakens the N-O bond, making the molecule susceptible to nucleophilic attack and reduction.[8] The primary degradation pathway under these conditions is often reduction to the parent piperazine. Certain heterocyclic N-oxides have been shown to undergo selective reduction to highly reactive free radicals under the action of reductases.[4]
-
Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, piperazine N-oxides generally exhibit their greatest stability. The concentration of both hydrogen ions and hydroxide ions is minimized, reducing the rates of both acid-catalyzed and base-catalyzed degradation. For many amine oxides, this pH range is optimal for stability.[9]
-
Strongly Alkaline Conditions (pH > 10): In highly basic solutions, the molecule is susceptible to base-catalyzed elimination reactions, such as the Cope elimination, particularly if there is a hydrogen atom on a carbon beta to the N-oxide nitrogen.[7] While this is a known reaction for amine oxides, its relevance for a specific piperazine N-oxide depends on its substitution pattern.
The interplay of these pathways is best visualized through a pH-rate profile, which plots the degradation rate constant against pH.
Caption: pH-dependent degradation pathways of piperazine N-oxides.
Experimental Protocol for Comparative Stability Assessment
To empirically determine the stability of a piperazine N-oxide, a systematic study across a range of pH values is essential. The following protocol outlines a robust methodology for such an investigation.
3.1. Materials and Reagents
-
Piperazine N-oxide of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate, acetate, and borate buffer salts
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
HPLC system with UV or Mass Spectrometric (MS) detection[10][11]
-
Calibrated pH meter
-
Constant temperature incubator or water bath
3.2. Experimental Workflow
The workflow for assessing the pH stability of a piperazine N-oxide involves several key steps, from buffer preparation to data analysis.
Caption: Experimental workflow for pH stability testing.
3.3. Detailed Methodologies
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12). Use buffers with appropriate pKa values to ensure adequate buffering capacity at each pH.
-
Stock Solution: Prepare a concentrated stock solution of the piperazine N-oxide in a suitable solvent (e.g., water or methanol).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Place the solutions in a constant temperature incubator (e.g., 40°C) to accelerate degradation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Sample Preparation: Immediately quench the degradation reaction by diluting the sample in the initial mobile phase and, if necessary, adjusting the pH to neutral.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often suitable. The mobile phase will depend on the polarity of the specific N-oxide, but a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is a good starting point.[12] Detection can be performed by UV if the molecule has a chromophore, or by MS for greater sensitivity and specificity.[10]
-
Data Analysis: Plot the natural logarithm of the piperazine N-oxide concentration versus time for each pH. The slope of the resulting line will be the negative of the pseudo-first-order degradation rate constant (-k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Comparative Data and Interpretation
The following table presents hypothetical stability data for a generic piperazine N-oxide, "PZ-NO," to illustrate the expected outcomes of a pH stability study.
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) | Primary Degradation Product |
| 2.0 | 0.0866 | 8.0 | Parent Piperazine |
| 4.0 | 0.0115 | 60.3 | Parent Piperazine |
| 7.0 | 0.0023 | 301.3 | Minimal Degradation |
| 9.0 | 0.0046 | 150.7 | Minimal Degradation |
| 12.0 | 0.0347 | 20.0 | Elimination Product |
Interpretation of Results:
-
Maximum Stability: As anticipated, PZ-NO exhibits the greatest stability at neutral pH (pH 7), with a half-life of over 300 hours. This is the pH at which both acid- and base-catalyzed degradation mechanisms are at their slowest.
-
Acidic Instability: The stability of PZ-NO decreases significantly in acidic conditions. At pH 2, the half-life is only 8 hours, and the primary degradation product is the parent piperazine, confirming a reductive pathway. This is consistent with the protonation of the N-oxide facilitating its reduction.
-
Alkaline Instability: At pH 12, the half-life of PZ-NO is also significantly reduced to 20 hours. The identification of an elimination product suggests a base-catalyzed degradation mechanism is operative.
Conclusion and Recommendations
This guide demonstrates that the stability of piperazine N-oxides is highly dependent on pH. For the hypothetical PZ-NO, a neutral pH environment is optimal for stability. These findings have critical implications for drug development:
-
Formulation: For aqueous formulations, buffering to a neutral pH is essential to ensure the long-term stability of the drug product.[1]
-
In Vivo Performance: The pH of different physiological compartments (e.g., stomach, intestines) may influence the degradation rate of a piperazine N-oxide prodrug, affecting its conversion to the active amine.
-
Analytical Method Development: When developing analytical methods for piperazine N-oxides, the pH of the sample diluent and mobile phase must be carefully controlled to prevent on-instrument degradation.[12]
By conducting thorough pH stability studies as outlined in this guide, researchers can gain a comprehensive understanding of their piperazine N-oxide's stability profile, enabling the development of robust and effective pharmaceutical products.
References
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
PMC. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Available from: [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]
-
Jetir.Org. OXIDATION STUDY OF PIPERAZINE BY N-CHLORO-P-TOLUENESULPHONAMIDE [CAT] IN ACIDIC BUFFER MEDIUM. Available from: [Link]
-
ResearchGate. Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Available from: [Link]
-
PMC. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available from: [Link]
-
PubMed. Aerobic biodegradation of amphoteric amine-oxide-based surfactants: Effect of molecular structure, initial surfactant concentration and pH. Available from: [Link]
-
NTU Journal. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
- Google Patents. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
-
ResearchGate. Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Available from: [Link]
-
Organic Chemistry Portal. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Available from: [Link]
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. Available from: [Link]
-
ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]
-
ResearchGate. Aerobic biodegradation of amphoteric amine-oxide-based surfactants: Effect of molecular structure, initial surfactant concentration and pH | Request PDF. Available from: [Link]
-
PubMed. Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Available from: [Link]
-
Amine-Oxide.com. AMINE OXIDE. Available from: [Link]
-
PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Available from: [Link]
-
PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
Thieme Connect. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available from: [Link]
-
Semantic Scholar. Thermal degradation of novel piperazine-based amine blends for CO>2> capture. Available from: [Link]
-
Wikipedia. Amine oxide. Available from: [Link]
-
University Blog Service. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture | Rochelle. Available from: [Link]
-
Heterocyclic N-Oxides. Available from: [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A. Available from: [Link]
- Google Patents. WO2000014194A1 - A stable cleaning formulation containing amine oxide and bleaching agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. Amine oxide - Wikipedia [en.wikipedia.org]
- 8. jetir.org [jetir.org]
- 9. atamankimya.com [atamankimya.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 12. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: IVIVC Strategies for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
The following guide is a comprehensive technical comparison and procedural manual designed for researchers and drug development scientists. It addresses the specific challenges of establishing an in vitro to in vivo correlation (IVIVC) for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (hereafter referred to as DCPP-1-Oxide ), a polar derivative of the major Aripiprazole metabolite, DCPP.
Executive Summary & Chemical Context
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a pharmacologically active metabolite of the atypical antipsychotic Aripiprazole and a synthetic precursor for various phenylpiperazine drugs. The 1-Oxide derivative (DCPP-1-Oxide) represents a Phase I oxidative metabolite or process impurity.
Establishing an IVIVC for DCPP-1-Oxide presents unique challenges compared to its parent lipophilic amine (DCPP) due to the "N-oxide Paradox": increased aqueous solubility but significantly altered permeability and susceptibility to reductive metabolism (retro-reduction).
Target Audience: DMPK Scientists, Formulation Chemists, and Safety Assessment (MIST) Officers.
Comparative Physicochemical Profile
| Feature | DCPP (Parent Metabolite) | DCPP-1-Oxide (Target) | Aripiprazole (Drug) |
| CAS No. | 41202-77-1 (HCl) | 573691-09-5 (Analog*) | 129722-12-9 |
| LogP (Approx) | ~2.6 (Lipophilic) | < 1.0 (Polar) | ~4.5 (Highly Lipophilic) |
| Solubility (pH 7.4) | Low (< 0.1 mg/mL) | High (> 1 mg/mL) | Very Low (BCS Class II) |
| Permeability | High (Passive Diffusion) | Low to Moderate | High |
| Metabolic Fate | Hydroxylation/Glucuronidation | Retro-reduction / Excretion | Dehydrogenation/N-dealkylation |
| IVIVC Risk | Dissolution Limited | Permeability/Reduction Limited | Dissolution Limited |
*Note: CAS 573691-09-5 refers to Aripiprazole N1-oxide; DCPP-1-oxide is the cleaved fragment analog.
Scientific Integrity: The "Retro-Reduction" Disconnect
Expert Insight: The most critical failure mode in IVIVC for piperazine N-oxides is retro-reduction .
While standard in vitro systems (liver microsomes) are aerobic and drive oxidation (Parent
-
In Vitro Artifact: You may observe high stability of DCPP-1-Oxide in S9 fractions.
-
In Vivo Reality: Rapid clearance via conversion back to DCPP, leading to under-prediction of DCPP exposure and over-prediction of Oxide AUC.
Mechanism of Action Diagram
The following diagram illustrates the metabolic loop that complicates IVIVC for this compound.
Caption: The Retro-Reduction loop (dashed red line) is the primary source of IVIVC error, where the oxide reverts to the parent in vivo, a process rarely captured in standard aerobic in vitro assays.
Experimental Protocols for Validating IVIVC
To establish a trustworthy correlation, you must characterize the Biopharmaceutics Classification System (BCS) shift and the Reductive Stability .
Protocol A: Biorelevant Solubility Profiling
Objective: Quantify the solubility advantage of the 1-Oxide over DCPP to rule out dissolution-limited absorption.
-
Media Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State) alongside standard buffers (pH 1.2, 4.5, 6.8).
-
Equilibrium Setup: Add excess DCPP-1-Oxide solid to 10 mL of media in glass vials.
-
Incubation: Shake at 37°C for 24 hours (Orbit shaker, 200 rpm).
-
Filtration: Filter supernatant using 0.22 µm PVDF filters (pre-saturated to minimize binding).
-
Quantification: Analyze via HPLC-UV/Vis (254 nm) or LC-MS/MS against a standard curve.
-
Success Criterion: Solubility > 10x that of DCPP indicates absorption will likely be permeability-limited, not dissolution-limited.
-
Protocol B: Anaerobic Reductive Stability Assay (Critical)
Objective: Predict the in vivo retro-reduction liability that standard microsomes miss.
-
System: Pooled human fecal homogenate (10% w/v in anaerobic PBS) OR Liver Cytosol enriched with Aldehyde Oxidase (AO).
-
Conditioning: Pre-incubate the matrix under Nitrogen/CO2 (anaerobic chamber) for 30 mins at 37°C.
-
Initiation: Spike DCPP-1-Oxide (1 µM final conc).
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 mins.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., DCPP-d8).
-
Analysis: Monitor the disappearance of Oxide and appearance of DCPP.
-
Calculation:
-
Interpretation: High reductive clearance requires PBPK modeling adjustments (see Section 4).
-
In Vivo Extrapolation & Modeling Strategy
Unlike Aripiprazole (BCS Class II), DCPP-1-Oxide behaves like a BCS Class III (High Solubility, Low Permeability) compound. The IVIVC should focus on permeability and renal clearance , not dissolution.
Recommended IVIVC Workflow
The following decision tree outlines the logic for correlating your in vitro data to in vivo outcomes.
Caption: Decision tree for selecting the correct modeling approach. DCPP-1-Oxide typically falls into the "Model B" or "Model C" pathway due to polarity and reductive instability.
Data Synthesis Table for Modeling Inputs
Use these parameters to populate your GastroPlus™ or Simcyp™ models.
| Parameter | Input Source | Typical Value / Trend |
| Peff (Human) | Caco-2 / PAMPA | Low ( |
| Fu (Plasma) | Equilibrium Dialysis | High (Low protein binding compared to DCPP). |
| CL_renal | In vivo (Rat/Dog) | Approaches GFR (filtration limited) unless actively secreted. |
| CL_met (Reductive) | Anaerobic Assay | High (This is the "sink" often missed). |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 851833: 1-(2,3-Dichlorophenyl)piperazine.[1] Retrieved from [Link]
-
Satyanarayana, B., et al. (2005).[2] Synthesis and characterization of N-oxides and metabolites of antipsychotic drug, aripiprazole. Heterocyclic Communications, 11(6), 485-490.[2][3] (Validation of N-oxide synthesis).
- FDA Center for Drug Evaluation and Research. (2002). Abilify (Aripiprazole) Pharmacology/Toxicology Review. (Details on DCPP metabolite safety).
-
Cern, A., et al. (2024). Bioequivalence prediction with small-scale biphasic dissolution... An aripiprazole case study. European Journal of Pharmaceutical Sciences. (Methodology for Aripiprazole IVIVC).[4][5]
Disclaimer: This guide assumes the standard "1-Oxide" nomenclature refers to the N-oxidation of the piperazine ring. Always verify the exact position of oxidation (N1 vs N4) using NMR/MS as this drastically alters basicity and transporter affinity.
Sources
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Establishment of In Vitro Dissolution Based on Similarity with In Vivo Dissolution: A Case Study on Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Benchmarking the Purity of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide Samples
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific integrity and drug safety. 1-(2,3-Dichlorophenyl)piperazine 1-Oxide, a derivative of the key pharmaceutical building block 1-(2,3-Dichlorophenyl)piperazine (DCPP), presents unique analytical challenges due to the introduction of the polar N-oxide functionality. This guide provides an in-depth comparison of analytical methodologies for benchmarking the purity of this compound samples, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the most appropriate techniques for their needs.
The Criticality of Purity for this compound
1-(2,3-Dichlorophenyl)piperazine is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the atypical antipsychotic aripiprazole.[1][2] The N-oxide derivative is of interest in drug development as it can be a metabolite of the parent drug or synthesized as a prodrug to modify pharmacokinetic properties.[3][4] The purity of this compound is paramount, as even trace impurities can have significant downstream effects, impacting reaction yields, the impurity profile of the final API, and potentially, its pharmacological and toxicological properties.
The synthesis of this compound typically involves the oxidation of the tertiary amine, 1-(2,3-Dichlorophenyl)piperazine. This process, while seemingly straightforward, can introduce a unique set of impurities that necessitate robust analytical methods for their detection and quantification.
Potential Impurities in this compound Synthesis
A thorough understanding of potential impurities is fundamental to developing a selective and accurate purity assessment method. Impurities in this compound samples can originate from the synthesis of the DCPP precursor or from the N-oxidation step itself.
From DCPP Synthesis:
-
Unreacted Starting Materials: Residual 2,3-dichloroaniline and diethanolamine or bis(2-chloroethyl)amine.[5][6]
-
Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to various structural isomers and related piperazine derivatives.
From N-Oxidation:
-
Unreacted 1-(2,3-Dichlorophenyl)piperazine: Incomplete oxidation is a common source of impurity.
-
Over-oxidation Products: While less common for piperazine N-oxides, harsh conditions could potentially lead to ring-opened or other degradation products.
-
Side-products of Oxidation: Depending on the oxidant used (e.g., hydrogen peroxide, m-CPBA), side reactions can occur. For instance, oxidation of tertiary amines can sometimes lead to the formation of the corresponding secondary amine (in this case, piperazine) and N-formyl derivatives.[7]
-
Residual Oxidizing Agent: Traces of the oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, and their byproducts (e.g., m-chlorobenzoic acid) may be present.[8][9]
Comparative Analysis of Purity Benchmarking Techniques
The choice of analytical technique for purity assessment depends on a multitude of factors including the required accuracy and precision, the nature of the expected impurities, available instrumentation, and the intended use of the data. Here, we compare three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis, offering high-resolution separation and sensitive detection. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. The N-oxide is significantly more polar than its parent amine, DCPP, which allows for excellent separation on a reversed-phase column where more polar compounds elute earlier.
Experimental Considerations:
-
Column Selection: A C18 or C8 column is typically suitable for the separation of arylpiperazines and their derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of the polar N-oxide from the less polar parent amine and other non-polar impurities.[10][11]
-
Detection: The dichlorophenyl chromophore allows for sensitive UV detection, typically in the range of 210-260 nm. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identity and purity assessment.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Analysis.
Advantages:
-
High sensitivity for detecting trace impurities.
-
High throughput for routine quality control.
-
Well-established and widely available technique.
Limitations:
-
Requires a reference standard of this compound for accurate quantification (unless using area percent normalization, which assumes equal response factors for all impurities).
-
Non-chromophoric impurities will not be detected by UV.
-
The method is destructive.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While N-oxides can be thermally labile, GC-MS can still be a valuable tool, particularly for identifying impurities from the precursor synthesis.
Principle of Operation: GC separates volatile components of a mixture in a heated column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Considerations:
-
Thermal Stability: The primary concern for the analysis of N-oxides by GC-MS is their potential for thermal degradation in the hot injector and column.[12] This can lead to the in-source formation of the parent amine, complicating quantification. A lower inlet temperature and a shorter column can sometimes mitigate this.
-
Derivatization: To improve volatility and thermal stability, derivatization (e.g., silylation) can be employed, although this adds complexity to the sample preparation.[2]
-
Fragmentation Pattern: The mass spectrum of the N-oxide will show a characteristic loss of an oxygen atom ([M-16]).[13][14] This can be a diagnostic tool for identifying the N-oxide peak.
Workflow for GC-MS Impurity Profiling:
Caption: Workflow for GC-MS Impurity Profiling.
Advantages:
-
Excellent for identifying volatile and semi-volatile impurities.
-
High sensitivity and selectivity.
-
Provides structural information for unknown impurity identification.
Limitations:
-
Potential for thermal degradation of the N-oxide.
-
May require derivatization.
-
Not suitable for non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[15][16] This makes it an exceptionally powerful tool for the purity assessment of novel compounds or when a certified reference standard is unavailable.
Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17][18] By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.
Experimental Considerations:
-
Internal Standard Selection: The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte's signals. For this compound, suitable internal standards could include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene, depending on the chosen deuterated solvent.[6][19]
-
Solvent Selection: The sample and internal standard must be fully soluble in the chosen deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
-
Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled, including a long relaxation delay (D1) of at least 5 times the T1 of the slowest relaxing proton, a calibrated 90° pulse, and a sufficient number of scans for a good signal-to-noise ratio.[20][21]
Workflow for qNMR Purity Determination:
Caption: Workflow for qNMR Purity Determination.
Advantages:
-
A primary ratio method, providing absolute purity without a specific reference standard of the analyte.
-
Non-destructive, allowing for sample recovery.
-
Provides structural confirmation of the analyte and can be used to identify and quantify impurities simultaneously.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a higher sample amount (typically in the milligram range).
-
Can be lower throughput due to the need for long relaxation delays.
Data Summary and Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Molar concentration determined by signal integration relative to an internal standard |
| Primary Use | Quantitative purity and impurity profiling | Identification of volatile/semi-volatile impurities | Absolute purity determination and structural confirmation |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate (typically >0.1%) |
| Sample Amount | Low (µg) | Low (µg) | High (mg) |
| Reference Standard | Required for accurate quantification | Not required for identification, but for quantification | Internal standard of known purity required |
| Destructive | Yes | Yes | No |
| Throughput | High | Moderate | Low |
| Key Advantage | Robust, sensitive, and high-throughput for routine QC | Excellent for structural elucidation of unknown volatile impurities | Provides absolute purity without a specific analyte reference standard |
| Key Limitation | Relies on response factors of impurities | Potential for thermal degradation of the N-oxide | Lower sensitivity and throughput |
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
For a comprehensive and robust assessment of the purity of this compound, a multi-faceted, orthogonal approach is highly recommended. No single technique can provide a complete picture of a sample's purity.
-
HPLC should be employed as the primary technique for routine quality control, providing high-sensitivity impurity profiling and quantification relative to the main component.
-
qNMR serves as an invaluable, non-destructive primary method to establish the absolute purity of a batch, especially for a reference standard, and to confirm the structure of the main component and any major impurities.
-
GC-MS is a powerful complementary technique for the identification of volatile or semi-volatile impurities that may not be amenable to HPLC analysis, particularly those arising from the synthesis of the DCPP precursor.
By combining the strengths of these three analytical pillars, researchers and drug development professionals can build a comprehensive and self-validating system for benchmarking the purity of this compound samples, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
- Benchchem. (n.d.). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
-
DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- ChemicalBook. (n.d.). 1-(2,3-Dichlorophenyl)-piperazine synthesis.
- ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
-
(n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (2025, September 5). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance.
-
(n.d.). Chemical shifts. Retrieved from [Link]
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- (2018, February 16). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
-
(n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
- PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD).
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Google Patents. (n.d.). CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Benchchem. (n.d.). In-depth Technical Guide: Synthesis and Purification of HZ-A-005.
- Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
- MSU chemistry. (n.d.). Amine Reactivity.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
- ResearchGate. (2025, August 6). (PDF) Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation.
- (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.
-
Rasayan Journal of Chemistry. (n.d.). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Retrieved from [Link]
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- YouTube. (2021, March 6). mCPBA vs H2O2 || epoxidation || Chemoselectivity.
- Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
- Semantic Scholar. (2024, March 29). Medicinal Chemistry of Drugs with N‑Oxide Functionalities.
-
Rasayan Journal of Chemistry. (n.d.). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Retrieved from [Link]
- SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
- PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
- Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
- PubMed. (n.d.). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mjcce.org.mk [mjcce.org.mk]
- 13. scielo.br [scielo.br]
- 14. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 16. Amine oxide - Wikipedia [en.wikipedia.org]
- 17. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. bipm.org [bipm.org]
Safety Operating Guide
Personal protective equipment for handling 1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Executive Safety Directive (Read First)
STOP. Before opening the vial, understand that 1-(2,3-Dichlorophenyl)piperazine 1-Oxide is not merely a chemical reagent; it is a structural derivative of 2,3-DCPP , a pharmacologically active metabolite of the antipsychotic Aripiprazole.[1]
While specific toxicological data for the N-oxide variant is limited, structural activity relationship (SAR) principles dictate it must be handled with the same rigor as its parent compound—a partial dopamine agonist/antagonist.[1]
Core Hazard Profile (Inferred from Parent Structure):
-
Bioactivity: Potential neuroactive effects (Serotonergic/Dopaminergic modulation).
-
Irritation: Respiratory tract (H335), Skin (H315), and Severe Eye Irritation (H319).[1][2][3][4]
-
Physical State: Likely a crystalline solid; dust generation is the primary exposure vector.
Risk Assessment & PPE Matrix
The following protection levels are non-negotiable for handling this compound in quantities >1 mg.
Personal Protective Equipment (PPE) Standards
| Protection Zone | Required Equipment | Technical Rationale (The "Why") |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary: N95/P100 Respirator (only for spill cleanup).[1] | Phenylpiperazines are potent respiratory irritants. Inhalation of dust allows direct entry into the bloodstream, bypassing first-pass metabolism.[1] |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min thickness).Change outer pair every 30 mins.[1] | Organic amines can permeate latex. Double gloving creates a sacrificial barrier; the air gap between gloves reduces diffusion rates. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1).Safety glasses are insufficient. | Fine crystalline dust can bypass side-shields of standard glasses.[1] Piperazines are alkaline and can cause corneal damage. |
| Body | Lab Coat (Buttoned, Long Sleeve) + Long Pants + Closed-toe Shoes.[1] | Prevents transdermal absorption via dust settling on skin or clothing. |
Decision Logic & Workflow
The following decision tree illustrates the operational logic for handling this compound, prioritizing containment.
Figure 1: Operational workflow for handling pharmacologically active piperazine derivatives. Note the divergence based on quantity handled.
Operational Protocols
A. Weighing & Solubilization (Critical Step)
Context: The N-oxide moiety increases polarity compared to the parent amine, potentially altering solubility kinetics. It is hygroscopic.[1][5]
-
Preparation:
-
Place a dedicated waste container inside the fume hood.
-
Pre-weigh the solvent (e.g., DMSO or Methanol) in the receiving vial to minimize the time the solid is exposed to air.
-
-
Static Control:
-
Crystalline N-oxides are prone to static charge.[1] Use an ionizing fan or anti-static gun on the spatula and vial before opening. Why? Static discharge can scatter potent dust outside the balance draft shield.
-
-
Transfer:
-
Open the source vial only inside the hood.
-
Transfer the solid into the pre-weighed vial.
-
Immediate Solubilization: Add solvent immediately. Once in solution, the inhalation risk drops to near zero (unless aerosolized).
-
-
Decontamination:
-
Wipe the balance and surrounding area with a wet paper towel (solvent or water) before removing hands from the hood.
-
B. Emergency Response[6][7]
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][6][7] Do not use solvent (ethanol/DMSO) to wash skin; this enhances absorption. |
| Eye Contact | Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention (ophthalmology) due to alkaline nature. |
| Spill (Solid) | 1. Evacuate area. 2. Don N95/P100 respirator. 3. Cover spill with wet paper towels (to prevent dust). 4. Scoop into hazardous waste. |
Disposal & Deactivation
Do not dispose of this compound down the drain. As a bioactive metabolite, it poses environmental risks (aquatic toxicity H410).
-
Liquid Waste: Collect all solvent rinses in a container labeled "High Potency Organic Waste."
-
Solid Waste: Vials, gloves, and weigh boats must be double-bagged and incinerated.
-
Chemical Deactivation: For surface cleaning, use a dilute acidic solution (e.g., 1M HCl) followed by detergent. Piperazines are bases; acid neutralizes them into salts, which are generally less volatile and easier to clean, though still toxic.
References
-
PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833.[1][3][8] National Library of Medicine. Retrieved February 22, 2026, from [Link][1]
(Note: While specific data for the 1-Oxide variant is derived from structural analogs and parent compounds, this approach adheres to the "Precautionary Principle" required for laboratory safety.)
Sources
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. ikigaicorporation.com [ikigaicorporation.com]
- 3. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. (2,3-Dichlorophenyl)piperazine, chloride | C10H13Cl3N2 | CID 2736069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
